D-Glyceraldehyde-3,3'-d2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3,3-dideuterio-2,3-dihydroxypropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1/i2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-NFTRXVFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@H](C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
D-Glyceraldehyde-3,3'-d2: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, stability, and relevant experimental methodologies for D-Glyceraldehyde-3,3'-d2. This isotopically labeled monosaccharide is a valuable tool for metabolic research, particularly in studies involving glycolysis and related pathways.
Core Chemical Properties
This compound is a deuterated form of D-glyceraldehyde, a key intermediate in carbohydrate metabolism. The deuterium labeling at the C3 position provides a stable isotopic tracer for tracking metabolic fates of glyceraldehyde and its downstream products.
| Property | Value | Source |
| IUPAC Name | (2R)-3,3-dideuterio-2,3-dihydroxypropanal | [1] |
| Molecular Formula | C₃H₄D₂O₃ | [1] |
| Molecular Weight | 92.09 g/mol | [1] |
| Physical State | Assumed to be a colorless, crystalline solid, similar to its non-deuterated counterpart. | [2] |
| Melting Point | 145 °C (for non-deuterated D-Glyceraldehyde) | [2] |
| Boiling Point | 140-150 °C at 0.8 mmHg (for non-deuterated D-Glyceraldehyde) | [2] |
| Solubility | Soluble in water. | [3] |
Stability and Storage
Proper storage is crucial to maintain the chemical and isotopic integrity of this compound. As with many aldehydes and isotopically labeled compounds, degradation can occur if not stored under optimal conditions.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C for long-term storage. | Minimizes chemical degradation and potential for isotopic exchange.[4][5] |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Aldehydes are susceptible to oxidation.[5] |
| Moisture | Store in a desiccator or dry box. | The compound is likely hygroscopic.[4] |
| Light | Protect from light by using an amber vial or storing in a dark location. | Light can catalyze degradation.[6] |
Experimental Protocols
Synthesis of this compound
While the full text of the original synthesis protocol by G.R. Gray and R. Barker from their 1971 paper in Carbohydrate Research is not publicly available, the synthesis of this compound would likely involve the reduction of a suitable D-glyceric acid derivative with a deuterium source. A plausible synthetic route is outlined below. This should be considered a general methodology, and the original publication should be consulted for specific details and reaction conditions.
Hypothesized Synthetic Workflow
Caption: A plausible synthetic route to this compound.
Enzymatic Assay of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
This compound, after enzymatic or chemical phosphorylation to its 3-phosphate derivative, can be used as a substrate to study the kinetics of GAPDH. The activity of GAPDH is typically measured by monitoring the reduction of NAD⁺ to NADH at 340 nm.
Principle: Glyceraldehyde-3-phosphate + NAD⁺ + Pi <=> 1,3-bisphosphoglycerate + NADH + H⁺
Reagents:
-
Triethanolamine buffer (100 mM, pH 7.6)
-
This compound 3-phosphate solution
-
ATP solution (for in-situ phosphorylation if starting with the aldehyde)
-
3-Phosphoglycerate kinase (for coupled assay)
-
NAD⁺ solution
-
Inorganic phosphate (Pi) source (e.g., sodium phosphate)
-
GAPDH enzyme solution
Procedure:
-
Prepare a reaction mixture containing triethanolamine buffer, NAD⁺, and inorganic phosphate in a cuvette.
-
Add the this compound 3-phosphate solution to the mixture.
-
Initiate the reaction by adding the GAPDH enzyme solution.
-
Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Experimental Workflow for GAPDH Assay
Caption: A typical workflow for measuring GAPDH activity.
Biological Context: The Glycolytic Pathway
D-Glyceraldehyde-3-phosphate is a central intermediate in glycolysis, the metabolic pathway that converts glucose into pyruvate, generating ATP and NADH. The deuterated analog, this compound, can be used to trace the flow of the glyceraldehyde moiety through this and other interconnected pathways. The enzyme GAPDH catalyzes a key step in the payoff phase of glycolysis.
Role of GAPDH in Glycolysis
Caption: The glycolytic pathway highlighting the GAPDH-catalyzed step.
References
The Role of D-Glyceraldehyde-3-Phosphate in Glycolysis and Gluconeogenesis: An In-depth Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Centrality of D-Glyceraldehyde-3-Phosphate in Metabolism
D-Glyceraldehyde-3-phosphate is a key three-carbon phosphorylated sugar that acts as a central intermediate in the metabolic pathways of glycolysis and gluconeogenesis in all living organisms. In glycolysis, fructose-1,6-bisphosphate is cleaved into G3P and dihydroxyacetone phosphate (DHAP), with DHAP being subsequently isomerized to G3P. G3P is then oxidized and phosphorylated to 1,3-bisphosphoglycerate, a high-energy intermediate that leads to the generation of ATP. Conversely, in gluconeogenesis, G3P is formed from various precursors and is a crucial stepping stone in the synthesis of glucose.
The enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) catalyzes the reversible conversion of G3P to 1,3-bisphosphoglycerate, representing a critical regulatory point in both pathways.[1] Given its central role, the flux through G3P is a key determinant of the overall direction and rate of glycolysis and gluconeogenesis.
D-Glyceraldehyde-3,3'-d2 as a Metabolic Tracer
Stable isotope tracers are invaluable tools for elucidating metabolic pathways and quantifying metabolic fluxes.[2] Deuterium (²H), a stable isotope of hydrogen, can be incorporated into metabolites to trace their metabolic fate. While the specific isotopologue this compound is not commonly cited in metabolic research, its use as a tracer would offer unique insights into the activity of GAPDH and subsequent reactions. The deuterium labels on the third carbon would be tracked as G3P is metabolized, allowing for the quantification of its contribution to downstream metabolites in both glycolysis and gluconeogenesis.
Synthesis of Isotopically Labeled Glyceraldehyde-3-Phosphate
The synthesis of isotopically labeled G3P can be achieved through both chemical and enzymatic methods. For instance, enantiomerically pure D-Glyceraldehyde-3-phosphate can be synthesized by the periodate cleavage of D-fructose 6-phosphate.[3] Enzymatic phosphorylation of labeled L-glyceraldehyde has also been reported to produce L-G3P.[3] While a specific synthesis protocol for this compound is not documented, it is conceivable that it could be synthesized from a deuterated precursor using established chemical or enzymatic approaches.
Glycolysis and Gluconeogenesis Pathways
The following diagrams illustrate the central position of D-Glyceraldehyde-3-Phosphate in glycolysis and gluconeogenesis.
Experimental Protocols for Metabolic Flux Analysis
The following are hypothetical, detailed methodologies for key experiments using a deuterated G3P tracer, adapted from established protocols for other isotopic tracers.
In Vitro Cell Culture Labeling Experiment
This protocol describes a general procedure for labeling cultured cells with this compound to study its metabolism.
Objective: To trace the metabolic fate of this compound in cultured cells and quantify its contribution to glycolytic and gluconeogenic intermediates.
Materials:
-
Cultured cells (e.g., HepG2, HEK293)
-
Culture medium (e.g., DMEM)
-
This compound (synthesis required)
-
Phosphate-buffered saline (PBS)
-
Cold methanol (80%)
-
Cell scrapers
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture: Plate cells at a desired density in multi-well plates and grow to ~80% confluency.
-
Tracer Introduction: Replace the culture medium with a medium containing a known concentration of this compound. The concentration should be optimized based on preliminary experiments.
-
Incubation: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the dynamics of tracer incorporation.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold 80% methanol to the cells to quench metabolism.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet protein and cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the metabolite extracts using LC-MS to identify and quantify the deuterated metabolites.
In Vivo Tracer Infusion Study
This protocol outlines a general procedure for an in vivo study in a model organism (e.g., mouse) using a continuous infusion of this compound.
Objective: To determine the in vivo flux of G3P through glycolysis and gluconeogenesis.
Materials:
-
Model organism (e.g., C57BL/6 mouse)
-
This compound sterile solution for infusion
-
Infusion pump and catheters
-
Anesthesia
-
Blood collection supplies
-
Tissue collection and snap-freezing equipment
-
LC-MS system
Procedure:
-
Animal Preparation: Acclimatize animals to the experimental conditions. Fast animals overnight to induce a gluconeogenic state if desired.
-
Catheterization: Anesthetize the animal and surgically implant catheters for tracer infusion and blood sampling.
-
Tracer Infusion: Begin a continuous infusion of a sterile solution of this compound at a constant rate.
-
Blood and Tissue Sampling: Collect blood samples at regular intervals to monitor the isotopic enrichment of plasma metabolites. At the end of the infusion period, euthanize the animal and rapidly collect and snap-freeze tissues of interest (e.g., liver, kidney, muscle) in liquid nitrogen.
-
Metabolite Extraction: Extract metabolites from plasma and tissue samples using a suitable method, such as a biphasic extraction with methanol, chloroform, and water.
-
Sample Analysis: Analyze the extracts by LC-MS to measure the isotopic enrichment of G3P and its downstream metabolites.
Data Presentation: Quantitative Metabolic Flux Data
While specific quantitative data for this compound is unavailable, the following tables illustrate how such data would be structured and presented. The values are hypothetical and for illustrative purposes only.
Table 1: Isotopic Enrichment of Glycolytic Intermediates in Cultured Cells
| Metabolite | Time (min) | Isotopic Enrichment (%) |
| D-Glyceraldehyde-3-phosphate | 15 | 85.2 ± 4.1 |
| 60 | 92.5 ± 3.7 | |
| 1,3-Bisphosphoglycerate | 15 | 65.7 ± 5.2 |
| 60 | 88.1 ± 4.5 | |
| 3-Phosphoglycerate | 15 | 50.3 ± 4.8 |
| 60 | 81.9 ± 5.1 | |
| Phosphoenolpyruvate | 15 | 35.1 ± 3.9 |
| 60 | 72.4 ± 4.3 | |
| Pyruvate | 15 | 20.8 ± 3.1 |
| 60 | 65.3 ± 3.8 |
Table 2: In Vivo Metabolic Fluxes Calculated from Tracer Data
| Pathway | Flux (μmol/kg/min) |
| Glycolysis (G3P to Pyruvate) | 15.6 ± 2.1 |
| Gluconeogenesis (Pyruvate to G3P) | 5.2 ± 0.8 |
| G3P contribution to plasma glucose | 2.1 ± 0.4 |
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for a metabolic flux analysis study using a stable isotope tracer.
Conclusion
D-Glyceraldehyde-3-phosphate occupies a critical juncture in central carbon metabolism. The use of isotopically labeled G3P, such as the hypothetical this compound, offers a powerful approach to quantitatively assess the bidirectional flux through glycolysis and gluconeogenesis. While the practical application of this specific tracer requires further investigation into its synthesis and validation, the principles and experimental frameworks outlined in this guide provide a solid foundation for researchers and drug development professionals seeking to probe the intricate regulation of these fundamental metabolic pathways. The methodologies adapted from studies with other stable isotope tracers can be readily applied to investigate the metabolism of G3P, paving the way for a deeper understanding of metabolic reprogramming in health and disease.
References
The Multifaceted Glyceraldehyde-3-Phosphate Dehydrogenase: A Technical Guide to its Non-Glycolytic Functions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a ubiquitously expressed enzyme, has long been characterized as a key catalyst in the glycolytic pathway. However, a growing body of evidence has firmly established its role as a "moonlighting" protein, participating in a remarkable array of cellular processes independent of its metabolic function. These non-glycolytic roles are intricately linked to its subcellular localization, post-translational modifications, and dynamic protein-protein interactions. This technical guide provides an in-depth exploration of the core non-glycolytic functions of GAPDH, including its critical involvement in apoptosis, DNA repair, and gene expression. We delve into the molecular mechanisms governing these activities, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the associated signaling pathways to empower further research and therapeutic development.
GAPDH in Apoptosis: A Pro-Death Regulator
Beyond its role in energy production, GAPDH can act as a pivotal mediator of programmed cell death.[1][2] This pro-apoptotic function is often triggered by cellular stress, particularly oxidative stress, which leads to post-translational modifications of GAPDH and its subsequent translocation to the nucleus.[1][3]
A key event in this pathway is the S-nitrosylation of a cysteine residue (C152) in the active site of GAPDH in response to nitric oxide (NO).[3] This modification alters the conformation of GAPDH, enabling it to bind to the E3 ubiquitin ligase, Siah1.[3][4] The GAPDH-Siah1 complex then translocates to the nucleus, where Siah1 targets nuclear proteins for degradation, ultimately leading to apoptosis.[3][4] Furthermore, nuclear GAPDH can be acetylated by the p300/CREB-binding protein (CBP), which in turn stimulates the acetyltransferase activity of p300/CBP, leading to the activation of downstream targets like p53 and contributing to cell death.[4]
In the mitochondria, GAPDH can interact with the voltage-dependent anion channel (VDAC1), promoting the release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF).[4][5]
Signaling Pathway: GAPDH-Mediated Apoptosis
Caption: GAPDH-mediated apoptosis signaling pathway.
Guardian of the Genome: GAPDH in DNA Repair
Emerging evidence highlights a crucial role for GAPDH in maintaining genomic integrity through its participation in DNA repair processes.[6][7] Nuclear GAPDH has been shown to interact with key DNA repair proteins and to exhibit enzymatic activities that directly contribute to the resolution of DNA damage.[6][7]
GAPDH can interact with apurinic/apyrimidinic (AP) site endonuclease 1 (APE1), a critical enzyme in the base excision repair (BER) pathway.[6] This interaction is thought to protect APE1 from oxidative inactivation, thereby preserving its DNA repair capacity.[6] Furthermore, GAPDH itself has been reported to possess uracil-DNA glycosylase activity, enabling it to recognize and remove uracil from DNA.[6]
In response to DNA damage, the tyrosine kinase Src is activated and phosphorylates GAPDH at Tyr41.[8] This phosphorylation event is essential for the nuclear translocation of GAPDH, where it can then associate with DNA polymerase β (Pol β) at the site of DNA lesions to promote BER efficiency.[8] Additionally, GAPDH interacts with poly (ADP-ribose) polymerase 1 (PARP1), another key player in DNA repair and cell death signaling.[6]
Recent studies have also implicated GAPDH in homologous recombination (HR), a major pathway for the repair of DNA double-strand breaks.[9] In response to DSBs, GAPDH translocates to the nucleus and interacts with HDAC1, leading to the deacetylation and stabilization of RAD51, a central protein in HR.[9]
Experimental Workflow: Investigating GAPDH's Role in DNA Repair
Caption: Experimental workflow for studying GAPDH in DNA repair.
A Transcriptional Co-regulator: GAPDH and Gene Expression
GAPDH's influence extends into the nucleus, where it participates in the regulation of gene expression.[3] It can act as a transcriptional coactivator, linking the metabolic state of the cell to gene transcription.[3] The OCA-S transcriptional coactivator complex, for instance, contains both GAPDH and lactate dehydrogenase.[3]
One of the most well-studied roles of nuclear GAPDH is in the regulation of telomere length and telomerase activity.[6][10] GAPDH can directly bind to single-stranded telomeric DNA with high affinity.[11][12] This interaction appears to protect telomeres from degradation, particularly in response to chemotherapeutic agents.[11][12] Furthermore, GAPDH can interact with the telomerase RNA component (TERC), leading to the inhibition of telomerase activity and the induction of cellular senescence in cancer cells.[13][14] This inhibitory effect is regulated by the GAPDH substrate, glyceraldehyde-3-phosphate (G3P), and by S-nitrosylation.[13]
Logical Relationship: GAPDH, Telomeres, and Telomerase
Caption: GAPDH's dual role in telomere regulation.
Quantitative Data Summary
| Interaction/Function | Quantitative Value | Cell/System Type | Reference |
| GAPDH binding to telomeric DNA | Kd = 45 nM | In vitro | [11][12] |
| Stoichiometry of GAPDH to telomeric DNA | 2:1 (DNA:GAPDH) | In vitro | [11] |
| Increase in GAPDH expression in apoptotic cells | 3-fold higher | CNS-derived and fibroblast cells | [15] |
Detailed Experimental Protocols
Co-Immunoprecipitation to Detect GAPDH-Protein Interactions
Objective: To determine if GAPDH physically interacts with a protein of interest (e.g., Siah1, APE1, RAD51) in vivo.
Methodology:
-
Cell Lysis: Culture cells to 80-90% confluency. Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to the protein of interest (or GAPDH) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against GAPDH (or the protein of interest).
Chromatin Immunoprecipitation (ChIP) to Detect GAPDH-DNA Interaction
Objective: To determine if GAPDH binds to specific DNA regions (e.g., telomeres, promoters) in vivo.
Methodology:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to GAPDH overnight at 4°C.
-
Immune Complex Capture: Use protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA from the eluted sample.
-
Analysis: Analyze the purified DNA by qPCR using primers specific to the DNA region of interest or by high-throughput sequencing (ChIP-seq).
In Vitro S-nitrosylation Assay
Objective: To determine if a specific cysteine residue in GAPDH is S-nitrosylated in response to a nitric oxide donor.
Methodology:
-
Protein Purification: Purify recombinant GAPDH protein.
-
S-nitrosylation Reaction: Incubate the purified GAPDH with an NO donor (e.g., S-nitrosoglutathione - GSNO) in a suitable buffer.
-
Biotin Switch Assay:
-
Block free thiols with a methylthiolating agent.
-
Selectively reduce S-nitrosothiols with ascorbate.
-
Label the newly formed thiols with a biotinylating reagent.
-
-
Detection: Detect the biotinylated GAPDH by Western blotting using an anti-biotin antibody.
Implications for Disease and Drug Development
The diverse non-glycolytic functions of GAPDH position it as a potential therapeutic target in a range of diseases.
-
Neurodegenerative Diseases: The involvement of GAPDH in apoptosis and its nuclear accumulation in postmortem brain tissues from patients with Parkinson's, Alzheimer's, and Huntington's diseases suggest that inhibiting its pro-apoptotic functions could be a neuroprotective strategy.[1][3][16] Indeed, some anti-apoptotic drugs for Parkinson's disease, like deprenyl, have been shown to prevent the S-nitrosylation and subsequent nuclear translocation of GAPDH.[3]
-
Cancer: The role of GAPDH in telomere maintenance and its overexpression in many cancers present a complex picture.[17][18][19] On one hand, its ability to inhibit telomerase suggests a tumor-suppressive role.[10][13] On the other hand, its involvement in DNA repair and protection of telomeres could contribute to chemoresistance.[11][12] Targeting the specific interactions of GAPDH that promote tumor cell survival and resistance could be a viable therapeutic approach.
-
Viral Pathogenesis: GAPDH has been implicated in the replication of several viruses, including Hepatitis C virus and Dengue virus.[20] Understanding the molecular details of GAPDH's interaction with viral components could lead to the development of novel antiviral therapies.
Conclusion
Glyceraldehyde-3-phosphate dehydrogenase has transcended its classical definition as a glycolytic enzyme to emerge as a central player in a multitude of cellular signaling pathways. Its non-glycolytic functions in apoptosis, DNA repair, and gene expression are tightly regulated by its subcellular localization and post-translational modifications. A thorough understanding of these multifaceted roles is paramount for researchers and drug development professionals. The experimental approaches and signaling pathways detailed in this guide provide a framework for further investigation and for the rational design of therapeutic interventions that target the non-glycolytic activities of GAPDH in various disease contexts.
References
- 1. Glyceraldehyde-3-phosphate dehydrogenase, apoptosis, and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glyceraldehyde-3-phosphate dehydrogenase in neurodegeneration and apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glyceraldehyde 3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. The diverse functions of GAPDH: views from different subcellular compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GAPDH, a novel regulator of the pro-apoptotic mitochondrial membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in DNA repair | Semantic Scholar [semanticscholar.org]
- 7. Role of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) in DNA Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Src-mediated phosphorylation of GAPDH regulates its nuclear localization and cellular response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GAPDH facilitates homologous recombination repair by stabilizing RAD51 in an HDAC1‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GAPDH Inhibits Telomerase & Telomeres [cancervic.org.au]
- 11. Direct binding of glyceraldehyde 3-phosphate dehydrogenase to telomeric DNA protects telomeres against chemotherapy-induced rapid degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DIRECT BINDING OF GLYCERALDEHYDE 3-PHOSPHATE DEHYDROGENASE TO TELOMERIC DNA PROTECTS TELOMERES AGAINST CHEMOTHERAPY-INDUCED RAPID DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) induces cancer cell senescence by interacting with telomerase RNA component - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potential role of nuclear translocation of glyceraldehyde-3-phosphate dehydrogenase in apoptosis and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glyceraldehyde-3-phosphate dehydrogenase as a target for small-molecule disease-modifying therapies in human neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Critical protein GAPDH and its regulatory mechanisms in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Critical protein GAPDH and its regulatory mechanisms in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Research on the oncogenic role of the house-keeping gene GAPDH in human tumors - Shen - Translational Cancer Research [tcr.amegroups.org]
- 20. microbiologyresearch.org [microbiologyresearch.org]
D-Glyceraldehyde-3,3'-d2 as a Metabolic Tracer for Central Carbon Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis is a critical tool for understanding cellular physiology and pathology. The use of stable isotope tracers allows for the quantitative analysis of the flow of atoms through metabolic pathways, providing a detailed picture of cellular function. While 13C-labeled tracers are widely used, deuterated compounds offer unique advantages, including lower cost and the ability to probe specific enzymatic reactions involving C-H bond cleavage. This guide focuses on the application of D-Glyceraldehyde-3,3'-d2 as a metabolic tracer for elucidating the dynamics of central carbon metabolism.
D-Glyceraldehyde-3-phosphate (G3P) is a pivotal intermediate in glycolysis and the pentose phosphate pathway (PPP), standing at the crossroads of energy production and biosynthesis. The strategic placement of deuterium atoms at the C3 position of glyceraldehyde allows for the precise tracking of its fate as it progresses through these interconnected pathways.
Core Concepts and Rationale
The use of this compound as a tracer is predicated on the enzymatic reactions it undergoes within central carbon metabolism. The deuterium labels at the C3 position are strategically placed to be informative about the flux through the lower part of glycolysis and subsequent pathways.
Advantages of this compound:
-
Probing Glycolytic Flux: The deuterium labels are carried through the reactions catalyzed by triosephosphate isomerase and aldolase, providing insights into the reversibility of these steps.
-
Tracing into the TCA Cycle: The deuterium atoms can be traced into pyruvate and subsequently into the tricarboxylic acid (TCA) cycle, allowing for the quantification of the contribution of glycolysis to mitochondrial metabolism.
-
Investigating Anaplerotic and Cataplerotic Fluxes: The labeling patterns in TCA cycle intermediates can reveal the activity of anaplerotic pathways, such as the conversion of pyruvate to oxaloacetate by pyruvate carboxylase.
-
Complementary to 13C Tracers: Using this compound in parallel with 13C-labeled glucose can provide a more comprehensive view of metabolic fluxes.
Experimental Protocols
The following sections outline a general experimental workflow for using this compound as a metabolic tracer. Specific parameters will need to be optimized for the biological system under investigation.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Tracer Introduction: Replace the standard culture medium with a medium containing this compound at a known concentration. The concentration should be sufficient to achieve detectable labeling without causing metabolic perturbations.
-
Time Course: Perform the labeling for various durations to capture the dynamics of isotope incorporation into downstream metabolites.
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the medium and adding a cold solvent, such as liquid nitrogen or a cold methanol/water solution.
-
Extraction: Extract the metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.
-
Sample Preparation: Dry the extracts under a stream of nitrogen or by lyophilization. The dried metabolites can be stored at -80°C until analysis.
Analytical Methods: Mass Spectrometry
-
Instrumentation: High-resolution mass spectrometry, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), is required to resolve and quantify the different isotopologues of the metabolites of interest.
-
Derivatization (for GC-MS): For GC-MS analysis, polar metabolites need to be derivatized to increase their volatility. Common derivatizing agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Data Acquisition: Acquire data in full scan mode to capture the entire mass spectrum of the labeled metabolites.
Data Analysis and Interpretation
The analysis of the mass spectrometry data is crucial for determining the labeling patterns and calculating metabolic fluxes.
Isotopologue Distribution Analysis
The raw mass spectrometry data is processed to determine the mass isotopologue distribution (MID) for each metabolite of interest. This involves correcting for the natural abundance of stable isotopes.
Metabolic Flux Analysis (MFA)
Metabolic flux analysis (MFA) is a computational method used to quantify the rates of metabolic reactions. The experimentally determined MIDs are used as input for MFA software, which then calculates the metabolic fluxes that best fit the data.
Quantitative Data Summary
The following tables summarize the expected labeling patterns in key metabolites of central carbon metabolism when using this compound as a tracer. The notation "M+n" refers to the mass isotopologue with a mass increase of 'n' atomic mass units due to the incorporation of deuterium.
| Metabolite | Expected Isotopologues | Pathway | Interpretation |
| Dihydroxyacetone phosphate (DHAP) | M+2 | Glycolysis | Indicates the activity of triosephosphate isomerase. |
| 3-Phosphoglycerate | M+2 | Glycolysis | Direct product of glyceraldehyde-3-phosphate dehydrogenase. |
| Phosphoenolpyruvate (PEP) | M+2 | Glycolysis | Downstream product of 3-phosphoglycerate. |
| Pyruvate | M+2 | Glycolysis | End product of glycolysis. |
| Lactate | M+2 | Fermentation | Indicates the rate of anaerobic glycolysis. |
| Citrate | M+2 | TCA Cycle | Formed from the condensation of M+2 acetyl-CoA and oxaloacetate. |
| α-Ketoglutarate | M+2 | TCA Cycle | Downstream intermediate of the TCA cycle. |
| Malate | M+2 | TCA Cycle | Can be labeled through the TCA cycle or anaplerotic reactions. |
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic fate of this compound-3P in central carbon metabolism.
Experimental Workflow
The Biological Significance of D-Glyceraldehyde Deuterium Labeling: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic substitution of hydrogen with its stable, heavy isotope, deuterium (²H), in D-glyceraldehyde offers a powerful tool for elucidating complex biological processes. This technical guide provides an in-depth exploration of the applications of deuterium-labeled D-glyceraldehyde, focusing on its utility in metabolic flux analysis, mechanistic enzymology, and as a probe in drug discovery. By leveraging the kinetic isotope effect (KIE), deuterium labeling allows for the precise interrogation of metabolic pathways, quantification of enzyme kinetics, and the potential modulation of pharmacokinetic profiles. This document details the core principles, experimental methodologies, and data interpretation, serving as a comprehensive resource for professionals in the life sciences.
Introduction: The Role of D-Glyceraldehyde and Deuterium Labeling
D-glyceraldehyde is a fundamental triose monosaccharide and a key intermediate in carbohydrate metabolism.[1] Its phosphorylated form, D-glyceraldehyde-3-phosphate (G3P), is a central metabolite in the glycolytic pathway, linking the preparatory and payoff phases of glycolysis.[2] The introduction of deuterium at specific positions within the D-glyceraldehyde molecule provides a non-radioactive, stable isotopic tracer that can be tracked through metabolic networks.
The primary significance of deuterium labeling lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond often proceed at a slower rate than those involving a C-H bond.[3] This predictable alteration in reaction kinetics allows researchers to:
-
Trace Metabolic Pathways: By monitoring the incorporation of deuterium into downstream metabolites, the flow of carbon atoms through pathways like glycolysis and the pentose phosphate pathway can be mapped and quantified.[4]
-
Elucidate Enzyme Mechanisms: The magnitude of the KIE can provide critical insights into the rate-determining steps of an enzymatic reaction.[5]
-
Enhance Drug Stability: In drug development, deuteration of metabolically labile sites can slow down enzymatic degradation, potentially improving a drug's pharmacokinetic profile.[6]
Applications in Metabolic Research
Deuterium-labeled D-glyceraldehyde is a valuable tool for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system.[5]
Tracing Glycolytic Flux
When cells are supplied with deuterium-labeled D-glyceraldehyde, the deuterium label is incorporated into downstream glycolytic intermediates. By using techniques such as liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy, the isotopic enrichment of these metabolites can be measured. This data, when integrated into metabolic models, allows for the calculation of flux rates through various stages of glycolysis.[7] For instance, the use of deuterated glucose has been shown to enable the quantitative imaging of glycolytic flux in tumors.[8][9]
Investigating the Kinetic Isotope Effect on Glycolytic Enzymes
The enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) catalyzes a critical oxidative phosphorylation step in glycolysis, converting G3P to 1,3-bisphosphoglycerate. Studies using deuterium-labeled G3P have been instrumental in understanding the mechanism of this enzyme. The observed KIE provides evidence for the nature of the transition state and helps to identify rate-limiting steps in the catalytic cycle.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of deuterium labeling.
Table 1: Deuterium Kinetic Isotope Effects on Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
This table presents the intrinsic primary deuterium and ¹³C isotope effects on the hydride transfer step catalyzed by rabbit muscle GAPDH with D-glyceraldehyde 3-phosphate as the substrate.
| Parameter | Observed Value | Reference |
| Intrinsic Primary Deuterium KIE | 5.0 - 5.5 | [5] |
| Intrinsic ¹³C KIE | 1.034 - 1.040 | [5] |
KIE (Kinetic Isotope Effect) is the ratio of the reaction rate with the light isotope to that with the heavy isotope.
Table 2: Representative Pharmacokinetic (PK) Changes with Deuteration in Drug Molecules
This table provides examples of how deuteration can alter key pharmacokinetic parameters. While not specific to D-glyceraldehyde (which is a metabolite, not a drug), these data illustrate the general principles of how the KIE can impact drug metabolism and disposition.
| Drug Analogue Pair | Parameter | Fold Change (Deuterated vs. Non-deuterated) | Reference |
| d₉-methadone vs. methadone | AUC₀₋₈h | ~5.7x Increase | [1] |
| d₉-methadone vs. methadone | Cₘₐₓ | ~4.4x Increase | [1] |
| d₉-methadone vs. methadone | Clearance | ~5.2x Decrease | [1] |
| Deutetrabenazine vs. tetrabenazine | AUC | Increased | [5] |
| Deuterated Enzalutamide (preclinical) | AUC | Increased | [5] |
AUC = Area Under the Curve (total drug exposure); Cₘₐₓ = Maximum plasma concentration.
Key Experimental Protocols
Synthesis of 2,3-O-Isopropylidene-D-[1-²H]glyceraldehyde
This protocol describes a method for synthesizing the protected form of D-glyceraldehyde, which can then be deuterated at the aldehyde position. The synthesis starts from D-mannitol.
Part A: Synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol [8]
-
Acetalation: In a suitable reaction vessel, suspend D-mannitol in acetone.
-
Catalysis: Add a catalytic amount of zinc chloride to the suspension.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Neutralize the catalyst, filter the reaction mixture, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the 1,2:5,6-di-O-isopropylidene-D-mannitol by recrystallization.
Part B: Oxidative Cleavage to 2,3-O-Isopropylidene-D-glyceraldehyde [8]
-
Dissolution: Dissolve the purified 1,2:5,6-di-O-isopropylidene-D-mannitol in a suitable solvent such as dichloromethane.
-
Oxidation: Cool the solution in an ice bath and add sodium metaperiodate portion-wise while stirring.
-
Reaction Monitoring: Monitor the progress of the oxidative cleavage by TLC.
-
Filtration: Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentration: Carefully concentrate the filtrate under reduced pressure to yield 2,3-O-isopropylidene-D-glyceraldehyde. Caution: The product is volatile.
Part C: Deuteration of the Aldehyde [6]
-
Reaction Setup: Dissolve the 2,3-O-isopropylidene-D-glyceraldehyde in a suitable solvent system, such as a mixture of an organic solvent and deuterium oxide (D₂O).
-
Catalysis: Add an N-heterocyclic carbene (NHC) catalyst to the mixture.
-
Deuterium Exchange: Stir the reaction at room temperature, allowing for the hydrogen-deuterium exchange at the formyl position. The large excess of D₂O drives the equilibrium towards the deuterated product.
-
Extraction: After completion of the reaction (monitored by NMR or MS), extract the deuterated product into an organic solvent.
-
Purification: Dry the organic layer, concentrate it, and purify the resulting 2,3-O-isopropylidene-D-[1-²H]glyceraldehyde by chromatography.
-
Deprotection (if required): The isopropylidene protecting group can be removed under mild acidic conditions to yield D-[1-²H]glyceraldehyde.
Metabolic Tracing with Deuterated D-Glyceraldehyde using LC-MS
This protocol outlines a general workflow for a stable isotope tracing experiment in cultured cells.
-
Cell Culture: Culture the cells of interest to a desired confluency in standard growth medium.
-
Isotope Labeling:
-
Aspirate the standard medium.
-
Wash the cells once with a pre-warmed base medium lacking the substrate (e.g., glucose-free DMEM).
-
Add the experimental medium containing the deuterium-labeled D-glyceraldehyde at a known concentration.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the tracer.
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Place the culture dish on dry ice and add a pre-chilled extraction solvent (e.g., 80% methanol) to quench metabolism and extract the metabolites.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Preparation:
-
Vortex the cell lysate thoroughly.
-
Centrifuge at high speed at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.
-
Inject the sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer. Use a chromatographic method suitable for separating polar metabolites, such as hydrophilic interaction liquid chromatography (HILIC).
-
Acquire the data in full scan mode to detect all ions and in targeted MS/MS mode to confirm the identity of key metabolites.
-
-
Data Analysis:
-
Process the raw LC-MS data using a specialized software (e.g., MAVEN) to identify peaks, correct for the natural abundance of isotopes, and determine the mass isotopologue distribution (MID) for each metabolite of interest.
-
The MID data can then be used to calculate fractional enrichment and perform metabolic flux analysis.
-
Visualizations: Pathways and Workflows
Metabolic Fate of D-Glyceraldehyde
Caption: Metabolic entry of deuterated D-Glyceraldehyde into the glycolytic pathway.
Kinetic Isotope Effect Logic
Caption: The kinetic isotope effect slows reactions involving C-D bond cleavage.
Experimental Workflow for Metabolic Tracing
Caption: A typical workflow for a stable isotope tracing experiment using LC-MS.
Conclusion
Deuterium labeling of D-glyceraldehyde is a versatile and powerful technique for researchers in metabolism, enzymology, and drug development. By harnessing the kinetic isotope effect, scientists can gain quantitative insights into metabolic fluxes, probe the intricate mechanisms of enzymes, and rationally design molecules with improved metabolic stability. The methodologies outlined in this guide, from chemical synthesis to advanced analytical workflows, provide a framework for leveraging this technology to advance our understanding of complex biological systems. As analytical instrumentation continues to improve in sensitivity and resolution, the applications of deuterium-labeled metabolites like D-glyceraldehyde are poised to expand, offering even deeper insights into the dynamic nature of cellular life.
References
- 1. Quantitative determinants of aerobic glycolysis identify flux through the enzyme GAPDH as a limiting step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An analytic and systematic framework for estimating metabolic flux ratios from 13C tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. d-nb.info [d-nb.info]
- 5. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Application of Deuterated D-Glyceraldehyde-3-Phosphate in Elucidating Enzyme Kinetics
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive research has revealed a lack of specific documented applications for D-Glyceraldehyde-3,3'-d2 in enzyme kinetics studies within publicly available scientific literature. This guide, therefore, focuses on the closely related and well-studied isotopologue, [1-²H]D-Glyceraldehyde-3-Phosphate ([1-²H]D-G3P) , to provide a comprehensive and relevant technical overview of how deuterated substrates are employed to investigate enzyme mechanisms. The principles and methodologies described herein are largely applicable should this compound become a substrate of interest in future research.
Introduction: The Power of Isotopic Substitution in Enzyme Kinetics
The substitution of an atom with its heavier, stable isotope is a powerful tool in the study of enzyme reaction mechanisms. This technique, known as the Kinetic Isotope Effect (KIE), allows for the probing of bond-breaking and bond-forming steps within a catalytic cycle. By replacing a hydrogen atom with deuterium at a specific position in a substrate molecule, researchers can measure the change in the reaction rate. A significant change, or a "heavy" isotope effect, indicates that the C-H bond at the labeled position is broken in the rate-determining step of the reaction.
This guide focuses on the application of [1-²H]D-Glyceraldehyde-3-Phosphate in studying the kinetics of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) , a key enzyme in the glycolytic pathway. The insights gained from such studies are crucial for understanding the enzyme's catalytic mechanism, which can, in turn, inform the design of novel therapeutics targeting metabolic pathways.
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): A Central Player in Glycolysis
GAPDH catalyzes the sixth step of glycolysis: the oxidative phosphorylation of D-glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. This is a critical energy-yielding step in metabolism. The reaction proceeds through a multi-step mechanism involving the formation of a covalent thiohemiacetal intermediate with a cysteine residue in the enzyme's active site.
The use of [1-²H]D-G3P allows for the investigation of the hydride transfer step in the GAPDH mechanism. By comparing the kinetic parameters of the reaction with the deuterated and non-deuterated substrates, researchers can determine the extent to which this hydride transfer is rate-limiting.
Quantitative Kinetic Data
The following table summarizes kinetic data from a study on GAPDH from Mycobacterium tuberculosis (Mtb-GAPDH) using [1-¹H]D-G3P and [1-²H]D-G3P. Such data is pivotal for comparing the catalytic efficiency of the enzyme with different isotopic substrates.
| Substrate | Kinetic Parameter | Value | Primary Kinetic Isotope Effect (¹H/²H) |
| [1-¹H]D-G3P | V | - | 1.2 ± 0.1 |
| [1-²H]D-G3P | V | - | |
| [1-¹H]D-G3P | V/K | - | 1.5 ± 0.2 |
| [1-²H]D-G3P | V/K | - |
Data adapted from a study on Mtb-GAPDH. The modest isotope effects suggest that the hydride transfer is only partially rate-limiting in the overall reaction.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of kinetic studies. Below is a representative protocol for an enzyme assay to determine the kinetic isotope effect on GAPDH.
Synthesis of [1-²H]D-Glyceraldehyde-3-Phosphate
The synthesis of the deuterated substrate is the foundational step. While several methods exist, a common approach involves the enzymatic or chemical phosphorylation of deuterated D-glyceraldehyde.
Enzyme Assay for GAPDH Activity
The activity of GAPDH is typically monitored spectrophotometrically by following the reduction of NAD⁺ to NADH at 340 nm.
Reagents:
-
Tris-HCl buffer (e.g., 100 mM, pH 8.5)
-
NAD⁺ solution (e.g., 2.5 mM)
-
Sodium arsenate (e.g., 10 mM)
-
Dithiothreitol (DTT) (e.g., 1 mM)
-
Purified GAPDH enzyme
-
[1-¹H]D-Glyceraldehyde-3-Phosphate and [1-²H]D-Glyceraldehyde-3-Phosphate stock solutions of known concentrations
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD⁺, sodium arsenate, and DTT in a quartz cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C) in a spectrophotometer.
-
Initiate the reaction by adding a small volume of the GAPDH enzyme solution.
-
Monitor the baseline absorbance at 340 nm for a few minutes to ensure no background reaction.
-
Start the reaction by adding a specific concentration of either [1-¹H]D-G3P or [1-²H]D-G3P.
-
Record the increase in absorbance at 340 nm over time. The initial linear portion of the curve represents the initial velocity of the reaction.
-
Repeat the assay with varying concentrations of the substrate to determine the Michaelis-Menten kinetic parameters (Km and Vmax).
-
Calculate the kinetic isotope effect by taking the ratio of the Vmax and Vmax/Km values obtained for the protonated and deuterated substrates.
Visualizing the Glycolytic Pathway and Experimental Workflow
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: The central role of GAPDH in the glycolytic pathway.
Caption: Experimental workflow for determining the kinetic isotope effect.
Conclusion
The use of deuterated substrates, such as [1-²H]D-Glyceraldehyde-3-Phosphate, is a cornerstone of modern enzymology. It provides invaluable insights into the transition states and rate-limiting steps of enzyme-catalyzed reactions. While direct applications of this compound remain to be documented, the principles and methodologies detailed in this guide for the [1-²H] isotopologue offer a robust framework for any future investigations using similarly labeled substrates. For researchers and drug development professionals, a thorough understanding of these techniques is essential for the rational design of enzyme inhibitors and the elucidation of fundamental biological processes.
D-Glyceraldehyde-3,3'-d2 in Cancer Metabolism Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of D-Glyceraldehyde-3,3'-d2 as a stable isotope tracer in cancer metabolism research. While direct literature on the extensive use of this specific tracer is limited, this document extrapolates from the well-established principles of stable isotope tracing and the pivotal role of glyceraldehyde-3-phosphate in central carbon metabolism to offer a detailed resource for researchers. The guide covers the core concepts, illustrative quantitative data, detailed experimental protocols, and key metabolic pathways, providing a foundational framework for incorporating this compound into experimental designs.
Core Concepts: Tracing a Central Metabolic Hub
D-Glyceraldehyde, in its phosphorylated form, glyceraldehyde-3-phosphate (G3P), is a critical intermediate in two fundamental metabolic pathways frequently dysregulated in cancer: glycolysis and the pentose phosphate pathway (PPP). Cancer cells often exhibit a high rate of glycolysis, even in the presence of oxygen, a phenomenon known as the "Warburg effect". This metabolic reprogramming fuels rapid cell proliferation by providing ATP and essential building blocks for biosynthesis.
The use of isotopically labeled molecules, or tracers, allows for the quantitative analysis of the flow of atoms through these metabolic networks, a technique known as metabolic flux analysis. This compound, with its deuterium labels on the third carbon, offers a unique tool to probe the activity of enzymes that metabolize G3P and to trace the fate of the C3 carbon unit.
Key applications of this compound in cancer metabolism research include:
-
Dissecting Glycolysis and the Pentose Phosphate Pathway: By tracking the incorporation of deuterium into downstream metabolites, researchers can elucidate the relative flux of G3P through the lower part of glycolysis versus its entry into the non-oxidative branch of the PPP.
-
Investigating Enzyme Kinetics: The deuteration at the C3 position can be used to study the kinetic isotope effects of enzymes such as aldolase and triosephosphate isomerase, providing insights into their mechanisms and regulation in cancer cells.
-
Probing Redox Metabolism: The transfer of deuterium from this compound to cofactors like NAD+ to form NADH can be monitored, offering a window into the redox state of the cell, which is often altered in cancer.
Quantitative Data Presentation
The following tables present illustrative quantitative data from stable isotope tracing studies in cancer cell lines. While this data is not specific to this compound due to a lack of published studies, it represents the type of quantitative information that can be obtained through metabolic flux analysis using related tracers like ¹³C-labeled glucose. This data serves as a benchmark for what researchers might expect to measure.
Table 1: Illustrative Metabolic Fluxes in Cancer Cell Lines
| Cell Line | Glucose Uptake Rate (nmol/10⁶ cells/hr) | Lactate Secretion Rate (nmol/10⁶ cells/hr) | Pentose Phosphate Pathway Flux (% of Glucose Uptake) | Reference |
| A549 (Lung Carcinoma) | 15.0 ± 2.0 | 25.0 ± 3.0 | 5 - 10 | [Inferred from general knowledge] |
| MCF7 (Breast Cancer) | 10.0 ± 1.5 | 18.0 ± 2.5 | 8 - 15 | [Inferred from general knowledge] |
| HCT116 (Colon Cancer) | 20.0 ± 2.5 | 35.0 ± 4.0 | 3 - 8 | [Inferred from general knowledge] |
Table 2: Illustrative Fractional Contribution of Glucose Carbon to Downstream Metabolites
| Metabolite | A549 | MCF7 | HCT116 |
| Lactate | > 90% | > 85% | > 90% |
| Citrate | ~ 30% | ~ 40% | ~ 25% |
| Ribose-5-phosphate | ~ 5% | ~ 10% | ~ 4% |
| Serine | ~ 20% | ~ 25% | ~ 15% |
| Glycine | ~ 15% | ~ 20% | ~ 10% |
| (Data is illustrative and represents the percentage of the metabolite's carbon backbone derived from glucose) |
Experimental Protocols
The following is a detailed, generalized protocol for a stable isotope tracing experiment using this compound in cultured cancer cells. This protocol should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Culture and Labeling
-
Cell Seeding: Plate cancer cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture in standard growth medium overnight.
-
Media Change: The next day, aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Labeling: Add pre-warmed labeling medium containing this compound at a known concentration (e.g., 10 mM, replacing glucose). The exact concentration and labeling time (typically 4-24 hours) should be determined empirically to achieve steady-state labeling of the metabolites of interest.
-
Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO₂).
Protocol 2: Metabolite Extraction
-
Quenching: At the end of the labeling period, rapidly aspirate the labeling medium.
-
Washing: Immediately wash the cells with 1 mL of ice-cold PBS to remove any remaining extracellular tracer.
-
Extraction: Add 1 mL of ice-cold 80% methanol (v/v) to each well to quench metabolism and extract metabolites.
-
Scraping: Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collection: Transfer the supernatant containing the metabolites to a new tube. The extract can be stored at -80°C until analysis.
Protocol 3: Sample Derivatization and GC-MS Analysis
-
Drying: Evaporate the metabolite extract to dryness under a stream of nitrogen gas or using a vacuum concentrator.
-
Derivatization: To make the polar metabolites volatile for gas chromatography (GC) analysis, perform a two-step derivatization:
-
Methoximation: Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Incubate at 37°C for 90 minutes.
-
Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into a GC-MS system.
-
Use a suitable GC column (e.g., DB-5ms) and a temperature gradient to separate the metabolites.
-
Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode to detect the mass isotopologues of the target metabolites.
-
Analyze the resulting data to determine the fractional enrichment of deuterium in downstream metabolites.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the use of this compound in cancer metabolism research.
Caption: Central carbon metabolism showing the fate of this compound.
Caption: Experimental workflow for stable isotope tracing.
Caption: Logical relationship of experimental and analytical steps.
Methodological & Application
Application Notes and Protocols for D-Glyceraldehyde-3,3'-d2 Administration in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glyceraldehyde-3,3'-d2 is a deuterated form of D-Glyceraldehyde, a key intermediate in several central metabolic pathways, most notably glycolysis. As a stable isotope-labeled compound, it serves as a powerful tracer to investigate the dynamics of carbohydrate metabolism, flux through glycolysis and the pentose phosphate pathway (PPP), and the biosynthesis of macromolecules such as lipids, and nucleotides. The deuterium label at the C3 position allows for the tracking of the glyceraldehyde backbone through various enzymatic reactions. These application notes provide detailed protocols for the administration of this compound in cell culture, methods for sample analysis, and expected outcomes. DL-Glyceraldehyde 3-phosphate (G3P) is a critical metabolite in core metabolic pathways including glycolysis, the pentose phosphate pathway (PPP), and lipid synthesis[1].
Core Applications
-
Metabolic Flux Analysis: Tracing the fate of the deuterium label to quantify the relative contributions of glycolysis to various biosynthetic pathways.
-
Drug Discovery: Evaluating the effect of therapeutic compounds on central carbon metabolism.
-
Disease Modeling: Studying metabolic reprogramming in diseases such as cancer and diabetes. A hallmark of many cancer cells is the "Warburg effect," an increased rate of glycolysis even in the presence of oxygen, which has profound implications for the fate of G3P[1].
-
Macromolecule Synthesis: Monitoring the incorporation of the deuterium label into newly synthesized lipids, and the ribose backbone of nucleotides via the non-oxidative pentose phosphate pathway.
Quantitative Data Summary
The following table summarizes representative quantitative data from metabolic tracing experiments using deuterated glucose, which is expected to yield similar labeling patterns for downstream metabolites as this compound. The data is presented as the percentage of the metabolite pool labeled with deuterium after a specific incubation time.
| Cell Line | Labeled Precursor | Incubation Time (hours) | Metabolite | Labeled Fraction (%) | Analytical Method | Reference |
| PC3 | 0.45% [D7]-glucose | 72 | Total Biomass | Not specified | SRS Microscopy | [2] |
| Mouse (in vivo) | 10% [D7]-glucose water | 24 | Ear Tissue | ~1 (arbitrary units) | SRS Microscopy | [2] |
| Mouse (in vivo) | 10% [D7]-glucose water | 48 | Ear Tissue | ~2 (arbitrary units) | SRS Microscopy | [2] |
| Mouse (in vivo) | 10% [D7]-glucose water | 96 | Ear Tissue | ~4 (arbitrary units) | SRS Microscopy | [2] |
| Human (in vivo) | [6,6-2H2]-glucose | 24 | Plasma Glucose | Variable | Mass Spectrometry | [3] |
Experimental Protocols
Protocol 1: General Metabolic Labeling with this compound
This protocol describes the general procedure for introducing this compound to cultured cells.
Materials:
-
Cells of interest (e.g., A549, MCF-7)
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Phosphate Buffered Saline (PBS), ice-cold
-
6-well or 12-well cell culture plates
-
Methanol, ice-cold
-
Water, ice-cold
-
Chloroform, ice-cold
Procedure:
-
Cell Seeding: Plate cells in the desired format (e.g., 6-well plates) and grow to mid-exponential phase in standard culture medium.
-
Preparation of Labeling Medium: Prepare the cell culture medium by supplementing it with this compound to the desired final concentration (typically in the range of 1-10 mM, to be optimized for each cell line).
-
Labeling: Remove the standard culture medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the metabolic pathway of interest. For glycolysis and the TCA cycle, isotopic steady state is typically reached within minutes to a few hours, while labeling of nucleotides and other macromolecules may require 24 hours or more[4].
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the metabolites for analysis.
-
Protocol 2: Analysis of Deuterium Incorporation by Mass Spectrometry
This protocol outlines the analysis of metabolite extracts to determine the extent of deuterium incorporation.
Materials:
-
Metabolite extract from Protocol 1
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Appropriate chromatography column for metabolite separation
Procedure:
-
Sample Preparation: The metabolite extract may require derivatization for GC-MS analysis. For LC-MS, the extract can often be directly injected after dilution.
-
Chromatographic Separation: Inject the sample into the chromatography system to separate the individual metabolites.
-
Mass Spectrometry Analysis: Analyze the eluting metabolites using a mass spectrometer. The instrument will detect the mass-to-charge ratio (m/z) of the parent ion and its fragments.
-
Data Analysis: The incorporation of deuterium will result in a mass shift in the detected ions. For this compound, a mass increase of 2 Da is expected in the glyceraldehyde molecule and its downstream metabolites that retain the C3 carbon. The relative abundance of the labeled (M+2) and unlabeled (M) ions is used to calculate the percentage of the metabolite pool that is labeled.
Diagrams
Signaling and Metabolic Pathways
Caption: Metabolic fate of this compound in central carbon metabolism.
Experimental Workflow
Caption: Experimental workflow for metabolic labeling with this compound.
References
Application Note: Quantitative Analysis of D-Glyceraldehyde-3,3'-d2 by LC-MS/MS using Pre-column Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glyceraldehyde is a key intermediate in several metabolic pathways, including glycolysis. The use of stable isotope-labeled compounds, such as D-Glyceraldehyde-3,3'-d2, is crucial for metabolic flux analysis and pharmacokinetic studies. Mass spectrometry (MS) offers high sensitivity and selectivity for the quantitative analysis of such labeled molecules. However, the small size and high polarity of glyceraldehyde can lead to poor retention in reversed-phase liquid chromatography and inefficient ionization. To overcome these challenges, a pre-column derivatization strategy is often employed to enhance the chromatographic and mass spectrometric properties of the analyte.
This application note provides a detailed protocol for the sample preparation and quantitative analysis of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 1-phenyl-3-methyl-5-pyrazolone (PMP) as the derivatizing agent. The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, ensuring high accuracy and precision by correcting for variations during sample preparation and analysis.[1]
Signaling Pathway Context
D-Glyceraldehyde-3-phosphate, a phosphorylated form of glyceraldehyde, is a central intermediate in the glycolytic pathway. The diagram below illustrates the key steps in glycolysis leading to and from glyceraldehyde-3-phosphate. Isotopic labeling of glyceraldehyde allows for the tracing of its metabolic fate through this and other interconnected pathways.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of this compound involves sample preparation, derivatization, LC-MS/MS analysis, and data processing.
Materials and Reagents
-
This compound (analyte)
-
D-Glyceraldehyde (for use as an internal standard if a deuterated analog of the derivatized analyte is not available)
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
-
Ammonium hydroxide or Sodium hydroxide
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Chloroform
Experimental Protocols
Sample Preparation (Protein Precipitation)
For biological samples such as plasma or cell lysates, protein precipitation is a common method for sample cleanup.
-
To 100 µL of the sample, add a known concentration of the internal standard.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
PMP Derivatization Protocol
The derivatization of glyceraldehyde with PMP proceeds under mild alkaline conditions.[2][3]
-
Reconstitute the dried sample extract in 50 µL of 0.5 M PMP in methanol and 50 µL of 0.3 M sodium hydroxide. An alternative is to use ammonium hydroxide to provide the basic medium, which can be removed by vacuum drying, making the sample directly compatible with MS analysis.[3][4]
-
Vortex briefly to mix.
-
Incubate the reaction mixture at 70°C for 30 minutes.[2]
-
After incubation, cool the sample to room temperature.
-
Neutralize the reaction by adding 50 µL of 0.3 M hydrochloric acid.
-
Add 200 µL of chloroform and vortex to mix.
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Discard the lower organic layer. Repeat the chloroform wash two more times.
-
Transfer the aqueous layer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
An LC-MS/MS system equipped with an electrospray ionization (ESI) source is used for the analysis.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold and 3-minute re-equilibration |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The derivatization with PMP adds two PMP molecules to each glyceraldehyde molecule. The protonated precursor ion of the derivatized monosaccharide corresponds to [M+330+H]+.[1] A common and abundant fragment ion for PMP-derivatized monosaccharides is m/z 175.0, which corresponds to [PMP+H]+.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| PMP-D-Glyceraldehyde | 421.2 | 175.1 | Optimized |
| PMP-D-Glyceraldehyde-3,3'-d2 (Analyte) | 423.2 | 175.1 | Optimized |
| PMP-D-Glyceraldehyde-d4 (Internal Std) | 425.2 | 175.1 | Optimized |
Note: The exact m/z values may vary slightly based on the instrument's calibration. Collision energies should be optimized for the specific instrument being used.
Quantitative Data
The following table summarizes the expected performance characteristics of the method. These values are representative and should be determined for each specific assay validation.
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 1 - 15 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |
| Precision (%RSD) | < 15% (< 20% at LOQ) |
| Recovery (%) | 85 - 115% |
Conclusion
This application note provides a robust and reliable method for the quantitative analysis of this compound in biological samples. The use of PMP derivatization significantly improves the analytical performance by enhancing chromatographic retention and mass spectrometric detection. The detailed protocol and method parameters serve as a comprehensive guide for researchers in the fields of metabolomics, drug development, and clinical research. The inclusion of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in quantification.
References
- 1. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition [cjcu.jlu.edu.cn]
Application Notes and Protocols for Metabolic Flux Analysis using D-Glyceraldehyde-3,3'-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, researchers can elucidate the contributions of various pathways to cellular metabolism, identify metabolic bottlenecks, and understand how metabolism is reprogrammed in disease states such as cancer. While 13C-labeled glucose is a commonly used tracer, the use of deuterated substrates offers unique advantages for probing specific aspects of metabolism, particularly those involving redox reactions.
This document provides a detailed protocol for conducting metabolic flux analysis using D-Glyceraldehyde-3,3'-d2 as a tracer. D-Glyceraldehyde is a key intermediate in glycolysis and the pentose phosphate pathway (PPP). Introducing deuterium labels at the C3 position allows for the precise tracking of its metabolic fate and the elucidation of fluxes through the lower part of glycolysis and pathways branching from it. This protocol is designed for researchers in cell culture-based experimental systems.
Principle of the Method
D-Glyceraldehyde can be taken up by cells and phosphorylated to glyceraldehyde-3-phosphate (GAP), a central metabolite in glycolysis. The two deuterium atoms on the C3 carbon of this compound will be carried through subsequent glycolytic reactions. By using mass spectrometry to detect the incorporation of these deuterium labels into downstream metabolites, it is possible to quantify the flux of carbon from glyceraldehyde into various metabolic pathways.
This method is particularly useful for:
-
Determining the relative activities of glycolysis and the pentose phosphate pathway.
-
Investigating the reversibility of glycolytic reactions.
-
Assessing the contribution of glyceraldehyde to the synthesis of serine and other amino acids.
-
Probing the biosynthesis of the glycerol backbone of lipids.
Experimental Workflow
The overall experimental workflow for metabolic flux analysis using this compound is depicted below. It involves cell culture, a labeling experiment with the deuterated tracer, extraction of intracellular metabolites, and analysis by mass spectrometry, followed by data analysis to determine metabolic fluxes.
Key Metabolic Pathways
The deuterium labels from this compound will be incorporated into several key metabolic pathways. The diagram below illustrates the expected flow of the deuterium atoms through central carbon metabolism.
Experimental Protocols
Materials
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
This compound (synthesis may be required, or custom order)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Methanol, LC-MS grade, chilled to -80°C
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Internal standards for mass spectrometry (e.g., 13C-labeled amino acids)
-
Cell culture plates (6-well or 12-well)
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS) system
Cell Culture and Seeding
-
Culture cells of interest in their recommended growth medium supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2.
-
Seed cells into 6-well plates at a density that will result in approximately 80% confluency on the day of the experiment. Allow cells to attach and grow for 24-48 hours.
Labeling Experiment
-
Prepare the labeling medium: culture medium containing a defined concentration of this compound (e.g., 5-10 mM) and supplemented with 10% dialyzed FBS. The use of dialyzed FBS is crucial to minimize the presence of unlabeled metabolites.
-
Aspirate the growth medium from the cell culture plates.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the prepared labeling medium to each well.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the deuterium label and to ensure isotopic steady state is reached for the metabolites of interest.
Metabolic Quenching and Metabolite Extraction
-
To rapidly halt metabolic activity, aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol (-80°C) to each well.
-
Incubate the plates at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried metabolite pellets at -80°C until analysis.
LC-MS/MS Analysis
-
Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS method (e.g., 50% acetonitrile in water).
-
Include internal standards in the reconstitution solvent for quality control and potential semi-quantitative analysis.
-
Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system (e.g., Q-TOF or Orbitrap).
-
Use an appropriate chromatography method (e.g., HILIC or reversed-phase) to separate the metabolites of interest.
-
Acquire data in full scan mode to detect all labeled and unlabeled metabolites. Targeted MS/MS analysis can be used for confirmation and improved quantification of specific metabolites.
Data Presentation and Analysis
The raw mass spectrometry data will consist of mass-to-charge ratios (m/z) and their corresponding intensities. The presence of deuterium will result in a mass shift in the detected metabolites.
Data Processing
-
Identify the m/z values for the unlabeled (M+0) and deuterated isotopologues (M+1, M+2, etc.) of each metabolite of interest.
-
Integrate the peak areas for each isotopologue.
-
Correct for the natural abundance of heavy isotopes.
Quantitative Data Summary
The fractional labeling of each metabolite can be calculated and presented in a tabular format for easy comparison across different experimental conditions or time points.
| Metabolite | Time Point | M+0 (Fraction) | M+1 (Fraction) | M+2 (Fraction) |
| 3-Phosphoglycerate | 1 hour | 0.25 | 0.10 | 0.65 |
| 4 hours | 0.10 | 0.05 | 0.85 | |
| 8 hours | 0.05 | 0.02 | 0.93 | |
| Serine | 1 hour | 0.80 | 0.05 | 0.15 |
| 4 hours | 0.50 | 0.08 | 0.42 | |
| 8 hours | 0.30 | 0.10 | 0.60 | |
| Lactate | 1 hour | 0.60 | 0.40 | 0.00 |
| 4 hours | 0.35 | 0.65 | 0.00 | |
| 8 hours | 0.20 | 0.80 | 0.00 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Metabolic Flux Calculation
The isotopologue distribution data can be used to calculate relative or absolute metabolic fluxes. This typically requires computational modeling using software packages such as INCA, OpenMebius, or WUFlux. The models take into account the known biochemical reaction network and the measured isotopologue distributions to estimate the in vivo reaction rates.
Conclusion
Metabolic flux analysis using this compound provides a valuable tool for dissecting the complexities of central carbon metabolism. By following this detailed protocol, researchers can gain quantitative insights into the metabolic adaptations of cells in various physiological and pathological contexts, which can aid in the identification of novel drug targets and the development of more effective therapeutic strategies. This approach complements traditional 13C-based MFA and offers a unique window into the metabolic fate of a key glycolytic intermediate.
Application Note: Tracing Glycolysis and Glycerolipid Synthesis with D-Glyceraldehyde-3,3'-d2 using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glyceraldehyde-3,3'-d2 is a stable isotope-labeled metabolite crucial for tracing the metabolic fate of the central glycolytic intermediate, glyceraldehyde-3-phosphate (G3P). This application note provides a detailed protocol for utilizing this compound in combination with Nuclear Magnetic Resonance (NMR) spectroscopy to quantitatively analyze its downstream metabolism. By monitoring the incorporation of deuterium into key metabolites, researchers can elucidate the flux through glycolysis and its branchpoint into glycerolipid synthesis. This approach is particularly valuable for studying metabolic reprogramming in diseases such as cancer and for evaluating the mechanism of action of drugs that target metabolic pathways. Stable isotope tracing provides a dynamic view of metabolic pathways, offering deeper insights than steady-state metabolomics.[1][2]
Principle
When cells are supplied with this compound, the deuterium labels are carried through the subsequent enzymatic reactions of glycolysis. The primary downstream metabolites that will incorporate the deuterium atoms are lactate and glycerol-3-phosphate.
-
Glycolytic Flux: The conversion of this compound to [3,3-2H2]-Lactate provides a direct measure of glycolytic activity.
-
Glycerolipid Synthesis: The reduction of the glycolytic intermediate dihydroxyacetone phosphate (DHAP), which is in equilibrium with glyceraldehyde-3-phosphate, to glycerol-3-phosphate (G3P) channels the deuterium label into the backbone of glycerolipids.
2H NMR spectroscopy is employed to detect and quantify the deuterated metabolites. Due to the low natural abundance of deuterium, 2H NMR offers a high signal-to-background ratio for detecting the labeled compounds.[3]
Metabolic Pathways
The metabolic fate of this compound is primarily governed by the enzymes of lower glycolysis and the glycerol-3-phosphate shuttle. The following diagram illustrates the key transformations.
Experimental Protocols
This section provides detailed methodologies for cell culture and labeling, metabolite extraction, and NMR data acquisition and analysis.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate the cells of interest in appropriate culture vessels and grow to mid-exponential phase in standard culture medium.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing glucose-free and pyruvate-free medium with this compound to a final concentration of 1-5 mM. The exact concentration should be optimized for the specific cell line and experimental goals.
-
Isotope Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, and 24 hours) to monitor the dynamic incorporation of the deuterium label.
-
Metabolite Extraction
-
Quenching: To halt enzymatic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold saline.
-
Extraction:
-
Add a cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the suspension vigorously.
-
Incubate at -20°C for at least 30 minutes to ensure complete extraction.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the water-soluble metabolites.
-
-
Sample Preparation for NMR:
-
Lyophilize the metabolite extract to dryness.
-
Reconstitute the dried extract in a suitable volume (e.g., 600 µL) of NMR buffer (e.g., 50 mM phosphate buffer in D2O, pH 7.2) containing a known concentration of an internal standard (e.g., 50 µM TMSP-d4 for 1H NMR referencing).[4]
-
NMR Data Acquisition and Processing
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
2H NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Sequence | Simple pulse-acquire |
| Relaxation Delay (D1) | 1-2 s |
| Acquisition Time | 1-2 s |
| Number of Scans | 1024 - 4096 (signal averaging is crucial) |
| Spectral Width | 20-30 ppm |
| Temperature | 298 K (25°C) |
Data Processing:
-
Fourier Transformation: Apply an exponential line broadening of 1-2 Hz before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectra and apply an automatic baseline correction.
-
Referencing: Reference the spectra to the natural abundance deuterium signal of the solvent (e.g., HDO at ~4.7 ppm).[5]
-
Integration: Integrate the peaks corresponding to deuterated lactate (~1.33 ppm) and glycerol-3-phosphate (~3.8-4.0 ppm).
Data Presentation
The quantitative data from the 2H NMR analysis can be summarized in tables for easy comparison of metabolite levels across different experimental conditions or time points.
Table 1: Representative Quantitative Analysis of this compound Labeled Metabolites
| Metabolite | Chemical Shift (ppm) | Concentration (µM) - Control | Concentration (µM) - Treatment X | Fold Change | p-value |
| [3,3-2H2]-Lactate | ~1.33 | 150.5 ± 12.3 | 75.2 ± 8.9 | 0.50 | <0.01 |
| [2,2-2H2]-Glycerol-3-phosphate | ~3.9 | 45.8 ± 5.1 | 92.1 ± 10.5 | 2.01 | <0.05 |
Note: The data presented are representative and will vary depending on the cell line, experimental conditions, and duration of labeling.
Conclusion
The use of this compound as a metabolic tracer in conjunction with 2H NMR spectroscopy provides a powerful and quantitative method for investigating the dynamics of glycolysis and its interface with lipid metabolism. The detailed protocols and data presentation guidelines in this application note offer a robust framework for researchers to design and execute experiments aimed at understanding cellular metabolism in health and disease, as well as for the preclinical evaluation of metabolic modulators.
References
- 1. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. University of Ottawa NMR Facility Blog: Measuring 2H NMR Spectra [u-of-o-nmr-facility.blogspot.com]
Application Note: Derivatization of D-Glyceraldehyde-3,3'-d2 for Enhanced GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for the chemical derivatization of D-Glyceraldehyde-3,3'-d2, a deuterated form of a key metabolic intermediate, to enable sensitive and quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
D-Glyceraldehyde is a fundamental three-carbon monosaccharide involved in central carbon metabolism. Isotope-labeled analogues, such as this compound, are invaluable tools in metabolic research and drug development for tracing metabolic pathways and quantifying fluxes. Due to its low volatility and thermal instability, direct analysis of glyceraldehyde by GC-MS is not feasible. Chemical derivatization is a necessary step to convert the polar analyte into a more volatile and thermally stable compound, suitable for gas chromatographic separation and mass spectrometric detection.
This application note details two effective derivatization methods: a two-step methoximation-silylation and a one-step pentafluorobenzyl oxime (PFBO) derivatization. Both methods enhance the chromatographic properties and detection sensitivity of this compound.
Derivatization Strategies
Two primary derivatization strategies are presented, each offering distinct advantages for the GC-MS analysis of this compound.
-
Methoximation followed by Silylation: This is a robust and widely used method in metabolomics. Methoximation of the aldehyde group with methoxyamine hydrochloride prevents the formation of multiple isomers (tautomers) in solution, which would otherwise lead to multiple chromatographic peaks. Subsequent silylation of the hydroxyl groups with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens with trimethylsilyl (TMS) groups, significantly increasing the volatility of the molecule.[1][2]
-
Pentafluorobenzyl Oxime (PFBO) Derivatization: This method utilizes O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form a PFBO derivative of the aldehyde. This derivative is highly sensitive, particularly when analyzed by GC-MS in the negative ion chemical ionization (NICI) mode.[3][4][5] This technique is often employed for the quantification of aldehydes at trace levels.
Experimental Protocols
Protocol 1: Methoximation and Silylation of this compound
This two-step protocol is recommended for comprehensive metabolic profiling.
Materials:
-
This compound standard or sample extract, dried
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Heptane (or other suitable solvent)
-
GC vials with inserts
-
Heating block or incubator
-
Vortex mixer
Procedure:
-
Drying: Ensure the this compound sample is completely dry. Lyophilization or evaporation under a stream of nitrogen is recommended. Moisture will interfere with the silylation reaction.
-
Methoximation:
-
Silylation:
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Protocol 2: Pentafluorobenzyl Oxime (PFBO) Derivatization of this compound
This protocol is ideal for targeted, high-sensitivity quantification.
Materials:
-
This compound standard or sample extract in a suitable solvent (e.g., water)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in water)
-
Organic solvent for extraction (e.g., Toluene or Heptane)
-
GC vials with inserts
-
Heating block
-
Vortex mixer
Procedure:
-
Reaction Setup:
-
In a GC vial, combine the sample containing this compound with the PFBHA solution. The molar ratio of PFBHA to the aldehyde should be in excess.
-
-
Derivatization Reaction:
-
Vortex the mixture.
-
Incubate at 70°C for 20 minutes. Note: Reaction conditions may need optimization (e.g., room temperature for 24 hours has also been reported for other carbonyls).[6]
-
-
Extraction:
-
After cooling to room temperature, add an appropriate volume of organic solvent (e.g., 200 µL of Toluene).
-
Vortex vigorously for 1 minute to extract the PFBO derivative into the organic phase.
-
Allow the phases to separate.
-
-
GC-MS Analysis:
-
Carefully transfer the upper organic layer to a new GC vial insert.
-
Inject 1 µL of the organic phase into the GC-MS system.
-
GC-MS Analysis Parameters
The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Methoxime-TMS Derivative | PFBO Derivative |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injector Temp. | 250°C | 250°C |
| Oven Program | Start at 80°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min | Start at 60°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow of 1 mL/min | Helium, constant flow of 1 mL/min |
| MS Ion Source | Electron Ionization (EI) | Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI) |
| Source Temp. | 230°C | 230°C (EI), 150°C (NICI) |
| Quadrupole Temp. | 150°C | 150°C |
| Scan Mode | Full Scan (m/z 50-500) for identification, Selected Ion Monitoring (SIM) for quantification | Full Scan (m/z 50-600) for identification, SIM for quantification |
Data Presentation
Predicted Mass Spectra and Selected Ion Monitoring (SIM)
Accurate quantification is best achieved using Selected Ion Monitoring (SIM), which focuses the mass spectrometer on specific fragment ions of the analyte, thereby increasing sensitivity and reducing chemical noise. The exact m/z values of the fragment ions for derivatized this compound should be confirmed by analyzing a pure standard. However, based on the known fragmentation patterns of similar molecules, the following ions are predicted to be prominent.
Methoxime-TMS Derivative of this compound:
The derivatized molecule will have one methoxime group and two trimethylsilyl groups. The deuterium atoms at the 3' position will increase the mass of fragments containing this carbon.
-
Predicted Molecular Ion (M+) : The molecular weight of the derivatized molecule will be increased by 2 Da due to the two deuterium atoms.
-
Key Fragment Ions for SIM:
-
m/z 73: A characteristic fragment of TMS derivatives, representing [(CH₃)₃Si]⁺. This ion will not contain the deuterium label.
-
[M-15]⁺: Loss of a methyl group from a TMS moiety. This fragment will be shifted by +2 Da compared to the unlabeled analogue.
-
Fragment containing C1-C2: This fragment will not contain the deuterium label.
-
Fragment containing C3: This fragment will be shifted by +2 Da.
-
Table 1: Predicted Key Ions for SIM Analysis of Methoxime-TMS-D-Glyceraldehyde-3,3'-d2
| Ion Description | Predicted m/z (Unlabeled) | Predicted m/z (this compound) | Notes |
| [(CH₃)₃Si]⁺ | 73 | 73 | Characteristic of TMS group. |
| [M-CH₃]⁺ | (M-15) | (M+2-15) | Loss of a methyl group. |
| Fragment with C3 | tbd | tbd + 2 | Specific fragment containing the labeled carbon. |
To be determined experimentally by analyzing a derivatized standard.
PFBO Derivative of this compound:
-
Predicted Molecular Ion (M+) : The molecular ion will be shifted by +2 Da.
-
Key Fragment Ions for SIM:
-
[M-HF]⁻ (in NICI mode): A common fragmentation for PFBO derivatives. This ion will be shifted by +2 Da.[7]
-
m/z 181: The [C₆F₅CH₂]⁺ ion, characteristic of the PFB group. This will not be shifted.
-
Table 2: Predicted Key Ions for SIM Analysis of PFBO-D-Glyceraldehyde-3,3'-d2
| Ion Description | Predicted m/z (Unlabeled) | Predicted m/z (this compound) | Notes |
| [C₆F₅CH₂]⁺ | 181 | 181 | Characteristic of PFB group. |
| [M-HF]⁻ (NICI) | (M-20) | (M+2-20) | Common loss in NICI mode. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the derivatization and analysis of this compound.
Caption: Experimental workflow for derivatization and GC-MS analysis.
Logical Relationship of Derivatization Choice
The choice between the two derivatization methods depends on the analytical goal.
Caption: Logic for selecting the appropriate derivatization method.
Conclusion
The derivatization of this compound is essential for its reliable analysis by GC-MS. Both the methoximation-silylation and PFBO derivatization methods provide robust and sensitive means for this purpose. The choice of method will depend on the specific research question, with the former being well-suited for broader metabolomic studies and the latter for targeted, high-sensitivity quantification. The provided protocols and GC-MS parameters serve as a starting point for method development, and optimization is encouraged to achieve the best performance for your specific application. It is crucial to confirm the mass-to-charge ratios of the fragment ions of the derivatized deuterated standard to establish a reliable quantitative method using selected ion monitoring.
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tags for the stable isotopic labeling of carbohydrates and quantitative analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isotopomer analysis using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Machine learning for identification of silylated derivatives from mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Isotopic Enrichment of D-Glyceraldehyde-3,3'-d2
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Glyceraldehyde is a key intermediate in several metabolic pathways, most notably glycolysis.[1][2] Isotopic labeling with deuterium, creating D-Glyceraldehyde-3,3'-d2, allows for the tracing of its metabolic fate and the quantification of metabolic fluxes. This is crucial for understanding disease states, drug effects, and fundamental biochemical processes.[3][4] The accurate quantification of isotopic enrichment is paramount for the validity of such studies. These application notes provide detailed protocols for the quantification of this compound enrichment using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique.
Metabolic Significance of Glyceraldehyde
Glyceraldehyde is a central molecule linking fructose and triglyceride metabolism with glycolysis and gluconeogenesis.[1] It can be metabolized through several routes:
-
Phosphorylation: Converted to D-glyceraldehyde-3-phosphate (G3P) by triokinase, entering the glycolytic pathway.[1][5] This is the predominant pathway.[1]
-
Oxidation: Converted to D-glycerate by aldehyde dehydrogenase.[1]
-
Reduction: Converted to glycerol by alcohol dehydrogenase.[1]
G3P is a critical intermediate in the glycolytic pathway, where it is converted to 1,3-bisphosphoglycerate by the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[6][7]
Principle of Quantification
The quantification of this compound enrichment relies on separating the analyte from a biological matrix and then determining the relative abundance of the deuterated (M+2) and non-deuterated (M+0) forms using mass spectrometry. Due to the polar and non-volatile nature of glyceraldehyde, chemical derivatization is necessary to make it suitable for GC-MS analysis.[8][9][10][11] Silylation is a common derivatization technique for compounds with active hydrogens, such as the hydroxyl groups in glyceraldehyde.[8]
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis
This protocol outlines the steps for extracting and derivatizing this compound from a biological matrix (e.g., cell culture, plasma).
Materials:
-
Biological sample containing this compound
-
Methanol, LC-MS Grade
-
Acetonitrile, LC-MS Grade
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard (e.g., a known concentration of a related deuterated compound)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or SpeedVac)
-
Heating block or oven
-
GC-MS vials
Procedure:
-
Metabolite Extraction:
-
To 100 µL of sample (e.g., plasma, cell lysate), add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Solvent Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a SpeedVac.
-
-
Derivatization (Silylation):
-
To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 70°C for 60 minutes to ensure complete derivatization.[12]
-
After incubation, cool the sample to room temperature.
-
Transfer the derivatized sample to a GC-MS autosampler vial with an insert.
-
Protocol 2: GC-MS Analysis
This protocol provides a general framework for the GC-MS analysis of derivatized this compound. Instrument parameters may need to be optimized for your specific system.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS)
-
GC Column: A mid-polarity column such as a DB-5ms or equivalent is recommended.
GC Parameters (Example):
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 10:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
MS Parameters (Example):
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity. The specific ions to monitor will depend on the fragmentation pattern of the derivatized glyceraldehyde.
Data Presentation and Analysis
The primary data from the GC-MS analysis will be the peak areas for the different isotopologues of the derivatized D-Glyceraldehyde.
Table 1: Theoretical Mass-to-Charge (m/z) Ratios for Key Ions of Derivatized Glyceraldehyde
| Analyte | Derivatization | Expected Mass Shift | Key Fragment Ion (m/z) - M+0 | Key Fragment Ion (m/z) - M+2 |
| D-Glyceraldehyde | Trimethylsilylation (TMS) | +2 amu | To be determined empirically | To be determined empirically |
Note: The exact m/z values for fragment ions must be determined by running a standard of derivatized D-Glyceraldehyde and its unlabeled counterpart and analyzing the resulting mass spectra.
Isotopic Enrichment Calculation:
The isotopic enrichment can be calculated from the peak areas of the labeled (M+2) and unlabeled (M+0) ions.
Formula:
-
Percent Enrichment = [Area(M+2) / (Area(M+0) + Area(M+2))] x 100
It is important to correct for the natural abundance of isotopes (e.g., ¹³C) that contribute to the M+1 and M+2 signals. This is typically done using established algorithms or software provided with the mass spectrometer.
Table 2: Example Quantitative Data for Isotopic Enrichment
| Sample ID | Peak Area (M+0) | Peak Area (M+2) | Corrected Percent Enrichment (%) | Standard Deviation |
| Control 1 | 1,500,000 | 7,500 | 0.5 | 0.05 |
| Control 2 | 1,450,000 | 7,300 | 0.5 | 0.04 |
| Treated 1 | 800,000 | 400,000 | 33.3 | 1.2 |
| Treated 2 | 850,000 | 425,000 | 33.3 | 1.5 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Metabolic Pathway of Glyceraldehyde
The following diagram illustrates the primary metabolic fates of glyceraldehyde.
Caption: Metabolic fates of D-Glyceraldehyde.
Experimental Workflow for Quantifying Isotopic Enrichment
This diagram outlines the sequential steps of the experimental protocol.
Caption: Workflow for this compound analysis.
References
- 1. Enzymes of Glycerol and Glyceraldehyde Metabolism in Mouse Liver: Effects of Caloric Restriction and Age on Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glyceraldehyde-3-phosphate: Significance and symbolism [wisdomlib.org]
- 3. Protocol to quantitatively assess glycolysis and related carbon metabolic fluxes using stable isotope tracing in Crabtree-positive yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isotope tracing reveals glycolysis and oxidative metabolism in childhood tumors of multiple histologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glyceraldehyde metabolism in human erythrocytes in comparison with that of glucose and dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glyceraldehyde 3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. academic.oup.com [academic.oup.com]
- 10. youtube.com [youtube.com]
- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for D-Glyceraldehyde-3,3'-d2 Tracing of Fatty Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
De novo fatty acid synthesis (FAS) is a fundamental metabolic process implicated in various physiological and pathological states, including metabolic syndrome, obesity, and cancer. The ability to accurately trace and quantify the rate of FAS is crucial for understanding disease mechanisms and for the development of novel therapeutic interventions. Stable isotope tracers, coupled with mass spectrometry, provide a powerful tool for these investigations.
These application notes describe the use of D-Glyceraldehyde-3,3'-d2 as a tracer to monitor de novo fatty acid synthesis. This compound serves as a precursor that introduces a stable isotope label into the cellular machinery of lipid production. As D-Glyceraldehyde is metabolized through glycolysis, the deuterium labels are incorporated into acetyl-CoA, the primary building block for newly synthesized fatty acids. By tracking the incorporation of deuterium into the fatty acid pool, researchers can quantitatively assess the rate of FAS. This method offers a direct measure of the contribution of the glyceraldehyde pathway to lipogenesis.
Principle of the Method
This compound is a deuterated form of glyceraldehyde, a key intermediate in the glycolytic pathway. When introduced to cells or organisms, it is phosphorylated to D-Glyceraldehyde-3-phosphate (G3P). G3P is then converted to dihydroxyacetone phosphate (DHAP) and subsequently to pyruvate. Pyruvate enters the mitochondria and is converted to acetyl-CoA, the precursor for fatty acid synthesis in the cytoplasm. The deuterium atoms from the 3-position of glyceraldehyde are transferred to NADH and subsequently can be incorporated into NADPH, which is a key reducing equivalent for fatty acid synthase (FASN). Furthermore, the carbon backbone of acetyl-CoA derived from this compound will carry the deuterium label into the newly synthesized fatty acid chains. The extent of deuterium enrichment in specific fatty acids, such as palmitate (C16:0) and stearate (C18:0), can be precisely quantified using mass spectrometry, providing a direct readout of FAS activity.
Key Advantages
-
Specific Pathway Tracing: Directly traces the contribution of the glyceraldehyde portion of glycolysis to fatty acid synthesis.
-
Quantitative Analysis: Allows for the accurate measurement of the rate of de novo fatty acid synthesis.
-
Versatility: Applicable to both in vitro cell culture systems and in vivo animal models.
-
Safe: Utilizes a non-radioactive, stable isotope tracer.
Quantitative Data Summary
The following table presents hypothetical, yet representative, quantitative data from a cell-based assay using this compound to trace fatty acid synthesis in response to a lipogenic stimulus. This data illustrates the expected outcomes and the type of comparative analysis that can be performed.
| Treatment Group | Fatty Acid Species | Fractional Synthesis Rate (%) | Newly Synthesized Fatty Acid (nmol/mg protein) |
| Control | Palmitate (C16:0) | 5.2 ± 0.8 | 12.5 ± 2.1 |
| Stearate (C18:0) | 3.1 ± 0.5 | 4.8 ± 0.9 | |
| Oleate (C18:1) | 2.5 ± 0.4 | 6.2 ± 1.3 | |
| Lipogenic Stimulant | Palmitate (C16:0) | 25.8 ± 3.5 | 62.1 ± 8.7 |
| Stearate (C18:0) | 15.4 ± 2.1 | 23.9 ± 4.5 | |
| Oleate (C18:1) | 12.9 ± 1.8 | 31.5 ± 5.9 |
Data are presented as mean ± standard deviation (n=3). Fractional Synthesis Rate is calculated as the percentage of the total fatty acid pool that is newly synthesized during the labeling period.
Experimental Protocols
Protocol 1: In Vitro Labeling of Adherent Cells
This protocol describes the labeling of cultured adherent cells with this compound to measure de novo fatty acid synthesis.
Materials:
-
Adherent cells of interest (e.g., HepG2, 3T3-L1 adipocytes)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell scrapers
-
Solvent for lipid extraction (e.g., 2:1 chloroform:methanol)
-
Internal standards for fatty acids (e.g., C17:0)
-
Reagents for fatty acid methyl ester (FAME) derivatization (e.g., 14% BF3 in methanol or 2% H2SO4 in methanol)
-
Hexane
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Culture: Plate cells in 6-well plates or 10 cm dishes and grow to the desired confluency in complete culture medium.
-
Labeling Medium Preparation: Prepare the labeling medium by dissolving this compound in the appropriate cell culture medium to a final concentration of 1-10 mM. The optimal concentration should be determined empirically for each cell type.
-
Labeling: Remove the culture medium from the cells and wash once with PBS. Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells for a defined period (e.g., 4, 8, 12, or 24 hours). The incubation time will influence the degree of label incorporation and should be optimized.
-
Cell Harvesting: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis and Protein Quantification: Lyse the cells using a suitable lysis buffer. A portion of the lysate should be reserved for protein quantification using a standard method (e.g., BCA assay).
-
Lipid Extraction: To the remaining cell lysate, add an internal standard (e.g., a known amount of C17:0). Extract total lipids using a method such as the Folch or Bligh-Dyer procedure with a chloroform:methanol mixture.
-
Saponification and Derivatization: Saponify the lipid extract to release free fatty acids. Convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs) by incubating with 14% BF3 in methanol or 2% H2SO4 in methanol at 60-100°C for 30-60 minutes.
-
FAME Extraction: After cooling, add water and extract the FAMEs with hexane.
-
GC-MS Analysis: Analyze the FAMEs by GC-MS. The gas chromatograph will separate the different fatty acid species, and the mass spectrometer will be used to determine the isotopic enrichment of deuterium in each fatty acid.
-
Data Analysis: Calculate the fractional synthesis rate (FSR) and the absolute amount of newly synthesized fatty acids based on the deuterium enrichment and the total amount of each fatty acid, normalized to protein content.
Protocol 2: Lipid Extraction and FAMEs Preparation from Tissue Samples
This protocol outlines the procedure for extracting lipids and preparing FAMEs from tissue samples obtained from in vivo studies.
Materials:
-
Tissue sample (e.g., liver, adipose tissue)
-
Homogenizer
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal standard (e.g., C17:0)
-
14% BF3 in methanol or 2% H2SO4 in methanol
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
Tissue Homogenization: Weigh a portion of the frozen tissue sample (e.g., 50-100 mg) and homogenize it in a mixture of chloroform:methanol (2:1, v/v).
-
Internal Standard Addition: Add a known amount of internal standard (e.g., C17:0) to the homogenate.
-
Lipid Extraction: Continue the extraction by vigorous vortexing or shaking for at least 20 minutes.
-
Phase Separation: Add 0.9% NaCl solution to the homogenate to induce phase separation. Centrifuge the mixture to pellet the tissue debris and separate the organic and aqueous layers.
-
Collect Organic Phase: Carefully collect the lower organic phase containing the lipids.
-
Drying: Dry the lipid extract under a stream of nitrogen gas.
-
Saponification and Derivatization: Resuspend the dried lipid extract and saponify to release fatty acids. Prepare FAMEs as described in Protocol 1 (Step 8).
-
FAME Extraction: Extract the FAMEs with hexane as described in Protocol 1 (Step 9).
-
Drying and Reconstitution: Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water. Evaporate the hexane and reconstitute the FAMEs in a small volume of hexane for GC-MS analysis.
-
GC-MS Analysis and Data Interpretation: Proceed with GC-MS analysis and data calculation as outlined in Protocol 1 (Steps 10 and 11).
Visualizations
Application Notes and Protocols for In Vivo Metabolic Labeling with D-Glyceraldehyde-3,3'-d2 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of metabolic research, stable isotope tracers are indispensable tools for elucidating the intricate network of biochemical pathways in living organisms. D-Glyceraldehyde-3,3'-d2 is a deuterated form of D-glyceraldehyde, a key intermediate in central carbon metabolism. When administered to animal models, this tracer can be used to investigate the flux through glycolysis, the pentose phosphate pathway (PPP), and pathways related to serine and lipid biosynthesis. The deuterium labels at the C3 position allow for the tracking of the glyceraldehyde backbone as it is metabolized, providing valuable insights into both normal physiology and disease states such as cancer, diabetes, and neurodegenerative disorders. While direct in vivo protocols for this compound are not extensively documented, this guide provides a comprehensive set of application notes and a generalized experimental protocol based on the known metabolism of glyceraldehyde and established in vivo methodologies for similar deuterated tracers.
Core Concepts and Metabolic Pathways
D-Glyceraldehyde enters cellular metabolism through several routes. It can be phosphorylated by triokinase to form D-glyceraldehyde-3-phosphate (G3P), a central intermediate in glycolysis.[1] Alternatively, it can be reduced to glycerol by alcohol dehydrogenase or oxidized to D-glycerate by aldehyde dehydrogenase.[1] Once converted to G3P, the deuterium-labeled backbone can be traced through several key metabolic pathways.
Key Metabolic Fates of this compound:
-
Glycolysis: As G3P, the tracer proceeds through the lower part of glycolysis, leading to the formation of labeled pyruvate and lactate. The deuterium labels can be tracked to assess glycolytic flux.
-
Gluconeogenesis: In tissues such as the liver and kidney, the labeled G3P can be a substrate for gluconeogenesis, leading to the formation of deuterated glucose.
-
Pentose Phosphate Pathway (PPP): The reversible reaction catalyzed by transaldolase can introduce the labeled glyceraldehyde moiety into the PPP, leading to labeled ribose-5-phosphate, a precursor for nucleotide biosynthesis.
-
Serine Biosynthesis: 3-phosphoglycerate, derived from the oxidation of G3P, is a precursor for the synthesis of serine. The deuterium label at the C3 position of glyceraldehyde would be transferred to the C3 position of serine.
-
Glycerolipid Synthesis: G3P is the backbone for the synthesis of triglycerides and phospholipids. The deuterium labels would be incorporated into the glycerol backbone of these lipids.
Application Notes
Oncology Research
Cancer cells often exhibit altered glucose metabolism, including an increased rate of glycolysis (the Warburg effect). This compound can be a valuable tool to:
-
Probe Glycolytic Flux: Quantify the rate of glycolysis downstream of G3P, providing insights into the metabolic phenotype of tumors.
-
Investigate Biosynthetic Pathways: Trace the contribution of glyceraldehyde to the PPP for nucleotide synthesis and to serine and lipid synthesis, all of which are crucial for cancer cell proliferation.
-
Evaluate Therapeutic Efficacy: Assess the impact of drugs targeting glycolysis or related biosynthetic pathways by measuring changes in the flux of the deuterated tracer.
Neurobiology and Neurodegenerative Diseases
The brain has a high metabolic rate and is highly dependent on glucose metabolism. D-Glyceraldehyde can cross the blood-brain barrier and be metabolized by brain cells.[2] This tracer can be used to:
-
Study Brain Energy Metabolism: Investigate the rates of glycolysis and the TCA cycle in different brain regions.
-
Explore Neurometabolic Alterations: Examine how metabolic pathways are altered in models of neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
-
Assess Neuroprotective Strategies: Determine if therapeutic interventions can restore normal metabolic function in the brain.
Metabolic Diseases
In conditions like diabetes and obesity, the regulation of carbohydrate and lipid metabolism is dysregulated. This compound can be applied to:
-
Measure Hepatic Gluconeogenesis: Quantify the rate of glucose production from a three-carbon precursor in the liver.
-
Investigate Adipose Tissue Metabolism: Trace the incorporation of the glyceraldehyde backbone into triglycerides in fat cells.
-
Evaluate Anti-diabetic Drugs: Assess the mechanism of action of drugs that modulate glucose and lipid metabolism.
Quantitative Data Presentation
The following tables provide a hypothetical representation of the expected quantitative data from in vivo metabolic labeling studies with this compound. The values are for illustrative purposes and will vary depending on the animal model, tissue type, and experimental conditions.
Table 1: Hypothetical Deuterium Enrichment in Key Metabolites in Different Tissues of a Mouse Model
| Metabolite | Liver (%) | Brain (%) | Tumor (%) |
| D-Glyceraldehyde-3-phosphate | 15.2 ± 2.1 | 8.5 ± 1.5 | 25.8 ± 3.4 |
| Dihydroxyacetone phosphate | 12.1 ± 1.8 | 6.9 ± 1.2 | 20.1 ± 2.9 |
| 3-Phosphoglycerate | 10.5 ± 1.6 | 5.8 ± 1.0 | 18.2 ± 2.5 |
| Pyruvate | 8.2 ± 1.3 | 4.1 ± 0.8 | 15.6 ± 2.1 |
| Lactate | 9.1 ± 1.4 | 4.5 ± 0.9 | 17.8 ± 2.4 |
| Serine | 5.3 ± 0.9 | 2.1 ± 0.4 | 8.9 ± 1.5 |
| Glycerol-3-phosphate | 14.8 ± 2.0 | 7.9 ± 1.3 | 22.5 ± 3.1 |
Data are presented as mean ± standard deviation of the percentage of the metabolite pool labeled with deuterium.
Table 2: Hypothetical Metabolic Flux Rates Calculated from this compound Tracing
| Metabolic Flux | Control Animal (nmol/g/min) | Disease Model (nmol/g/min) |
| Glycolytic Flux (G3P to Pyruvate) | 150 ± 25 | 280 ± 40 |
| Gluconeogenic Flux (G3P to Glucose) | 80 ± 15 | 45 ± 10 |
| Serine Synthesis Flux | 25 ± 5 | 55 ± 8 |
| Glycerolipid Synthesis Flux | 40 ± 8 | 75 ± 12 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Note: The following is a generalized protocol and should be adapted based on the specific research question, animal model, and available analytical instrumentation. All animal procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).
Materials and Reagents
-
This compound (requires custom synthesis or specialized vendor)
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Animal model (e.g., C57BL/6 mice)
-
Syringes and needles for injection
-
Tools for tissue dissection
-
Liquid nitrogen
-
Homogenizer
-
Extraction solvents (e.g., methanol, chloroform, water)
-
Analytical instrumentation (e.g., LC-MS/MS, GC-MS, or NMR)
Protocol for In Vivo Labeling and Sample Collection
-
Tracer Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 10-50 mg/mL).
-
Animal Acclimation: Acclimate animals to the experimental conditions for at least one week.
-
Fasting: Fast animals overnight (e.g., 12-16 hours) to reduce endogenous metabolite pools, but provide free access to water.
-
Tracer Administration: Administer the this compound solution via intraperitoneal (IP) or intravenous (IV) injection. The dosage will depend on the animal model and the specific study, but a starting point could be 200-500 mg/kg body weight.
-
Time Course: Collect tissues and biofluids at various time points after tracer administration (e.g., 15, 30, 60, 120 minutes) to capture the dynamics of metabolic labeling.
-
Sample Collection:
-
Anesthetize the animal.
-
Collect blood via cardiac puncture.
-
Perfuse the animal with cold saline to remove blood from the tissues.
-
Rapidly dissect the tissues of interest (e.g., liver, brain, tumor).
-
Immediately freeze the tissues in liquid nitrogen to quench metabolism.
-
-
Sample Storage: Store all samples at -80°C until metabolite extraction.
Metabolite Extraction
-
Tissue Pulverization: Pulverize the frozen tissue under liquid nitrogen to a fine powder.
-
Extraction: Add a pre-chilled extraction solvent mixture (e.g., 80% methanol) to the powdered tissue.
-
Homogenization: Homogenize the sample using a mechanical homogenizer.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and other cellular debris.
-
Supernatant Collection: Collect the supernatant containing the polar metabolites.
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for the analytical platform.
Analytical Methods
-
Mass Spectrometry (LC-MS/MS or GC-MS): This is the most common method for analyzing stable isotope labeling. It allows for the sensitive and specific detection of deuterated metabolites and the quantification of their isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to detect deuterium-labeled metabolites and can provide information about the specific position of the deuterium atoms within the molecule.
Visualizations
Caption: Metabolic fate of this compound.
Caption: Experimental workflow for in vivo labeling.
Caption: Relationship of tracer to metabolic pathways.
References
Troubleshooting & Optimization
Preventing isotopic exchange of D-Glyceraldehyde-3,3'-d2 during sample prep
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing isotopic exchange of D-Glyceraldehyde-3,3'-d2 during sample preparation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the isotopic integrity of your labeled compound.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange, in this context, refers to the chemical reaction where the deuterium atoms on this compound are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, buffers). This is a significant concern because this compound is often used as an internal standard in quantitative mass spectrometry. The loss of deuterium alters the mass of the standard, which can lead to inaccurate quantification of the target analyte. In severe cases, complete loss of the deuterium label can result in the internal standard being misidentified as the unlabeled analyte, leading to "false positive" results.[1][2]
Q2: What is the chemical mechanism behind the isotopic exchange in this compound?
A2: The deuterium atoms in this compound are located on the carbon atom adjacent to the aldehyde carbonyl group (the alpha-position). These deuterons are susceptible to exchange through a process called keto-enol tautomerism. This process is catalyzed by both acids and bases, where an intermediate enol or enolate is formed, allowing for the exchange of deuterium with protons from the solvent.[3][4]
Q3: What are the primary factors that promote isotopic exchange?
A3: The main factors that can accelerate the rate of isotopic exchange are:
-
pH: Both acidic and basic conditions can catalyze the exchange. The minimum rate of exchange for many carbonyl compounds is typically in the neutral to slightly acidic pH range.[4][5]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[6]
-
Solvent Composition: Protic solvents, such as water and methanol, can act as a source of protons and facilitate the exchange process.[3]
Q4: How can I detect if my this compound is undergoing isotopic exchange?
A4: You can assess the isotopic purity and stability of your this compound using the following methods:
-
Mass Spectrometry (MS): Acquire a full-scan mass spectrum of your standard. The presence of ions corresponding to the loss of one or more deuterium atoms (M-1, M-2) indicates that exchange has occurred. High-resolution mass spectrometry (HR-MS) is particularly useful for resolving and quantifying these different isotopic species.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR can be used to detect the appearance of proton signals at the positions that should be deuterated. Quantitative NMR (qNMR) can be used to determine the percentage of isotopic enrichment.[1][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and preparation of this compound samples.
Problem 1: Loss of Deuterium Label in the Internal Standard
-
Symptom: In your mass spectrometry analysis, you observe a decrease in the signal intensity of the this compound peak over time, and/or an increase in the signal at the mass of the unlabeled glyceraldehyde.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Inappropriate Solvent | Solution: Store stock solutions of this compound in a high-purity aprotic solvent such as anhydrous acetonitrile or dimethyl sulfoxide (DMSO).[11] Avoid long-term storage in protic solvents like methanol or water. Prepare working solutions fresh whenever possible. |
| Unfavorable pH Conditions | Solution: Maintain a neutral to slightly acidic pH (ideally between pH 4 and 6) during sample preparation. Avoid strongly acidic or basic buffers. If the experimental protocol requires a pH outside of this range, minimize the exposure time of the sample to these conditions. |
| Elevated Temperatures | Solution: Perform all sample preparation steps at low temperatures (on ice or at 4°C). Avoid heating samples containing this compound.[6] |
| Prolonged Sample Preparation Time | Solution: Streamline your sample preparation workflow to minimize the time the deuterated standard is in a potentially compromising environment (e.g., aqueous buffers). |
Problem 2: Inconsistent Quantitative Results
-
Symptom: The calculated concentrations of your target analyte are not reproducible across different batches of samples.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Variable Isotopic Exchange | Solution: Ensure that all samples, standards, and quality controls are prepared under identical conditions (pH, temperature, time) to ensure that any potential isotopic exchange is consistent across the entire batch. |
| Matrix Effects | Solution: The sample matrix can sometimes influence the rate of isotopic exchange or cause ion suppression/enhancement in the mass spectrometer. Perform a matrix effect study by spiking the deuterated standard into an extracted blank matrix and comparing the response to the standard in a clean solvent.[12] |
| Low Isotopic Purity of the Standard | Solution: Verify the isotopic purity of your this compound standard upon receipt and periodically thereafter. Use a standard with high isotopic enrichment (ideally >98%).[1][10] |
Experimental Protocols
Protocol 1: Stability Study of this compound
This protocol allows you to determine the stability of your deuterated standard under your specific experimental conditions.
Objective: To quantify the rate of isotopic exchange of this compound in different solvents and at various pH and temperature conditions.
Methodology:
-
Prepare solutions of this compound at a known concentration in the buffers and solvents relevant to your experimental workflow (e.g., extraction solvent, mobile phase).
-
Divide each solution into aliquots for analysis at different time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Incubate the aliquots at the temperatures used in your sample preparation and analysis.
-
At each time point, quench any further exchange by freezing the sample at -80°C or by immediate analysis.
-
Analyze the samples by high-resolution mass spectrometry to determine the relative abundance of the deuterated and non-deuterated forms of glyceraldehyde.
-
Plot the percentage of deuterium remaining versus time for each condition to determine the stability of the standard.
Protocol 2: Sample Preparation for the Analysis of Polar Metabolites while Minimizing Isotopic Exchange
This protocol is designed for the extraction of small polar metabolites from biological samples (e.g., cell culture, plasma) while minimizing the risk of isotopic exchange of this compound.
Methodology:
-
Quenching and Extraction:
-
For adherent cells, rapidly aspirate the culture medium and wash the cells once with ice-cold saline (0.9% NaCl). Immediately add a pre-chilled extraction solvent of 80% methanol in water, containing this compound as the internal standard, directly to the culture plate on dry ice.
-
For suspension cells or liquid samples (e.g., plasma), add the sample to a pre-chilled tube containing the ice-cold 80% methanol extraction solvent with the internal standard.
-
-
Homogenization:
-
Scrape the cells or vortex the sample vigorously for 10 minutes at 4°C to ensure thorough extraction.
-
-
Protein Precipitation:
-
Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new, clean tube.
-
-
Solvent Evaporation:
-
If necessary, evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator at a low temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in a solvent that is compatible with your analytical method and that minimizes isotopic exchange (e.g., aprotic solvent or a mobile phase with a slightly acidic pH).
-
-
Analysis:
-
Analyze the samples immediately by LC-MS or store them at -80°C until analysis.
-
Protocol 3: Derivatization of Glyceraldehyde for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase the volatility of glyceraldehyde. This protocol uses silylation, which can also help to protect against isotopic exchange during the analysis.
Methodology:
-
Sample Drying: Ensure the extracted sample is completely dry, as water will interfere with the derivatization reaction. This can be achieved by lyophilization or evaporation under nitrogen.
-
Derivatization:
-
To the dried sample, add a solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable aprotic solvent like pyridine or acetonitrile.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
-
Analysis:
-
Analyze the derivatized sample by GC-MS. The resulting trimethylsilyl (TMS) derivative of glyceraldehyde is more volatile and less prone to on-column exchange.[13]
-
Data Presentation
Table 1: Factors Influencing Isotopic Exchange of this compound and Recommended Conditions to Minimize Exchange
| Parameter | Condition Promoting Exchange | Recommended Condition to Minimize Exchange | Rationale |
| pH | High (>8) or Low (<4) | Neutral to slightly acidic (pH 4-6) | Minimizes acid and base catalysis of enolization.[4][5] |
| Temperature | Elevated temperatures (>25°C) | Low temperatures (on ice, 4°C, or frozen) | Reduces the rate of all chemical reactions, including isotopic exchange.[6] |
| Solvent | Protic solvents (e.g., water, methanol) | Aprotic solvents (e.g., acetonitrile, DMSO) | Aprotic solvents do not have exchangeable protons to contribute to the back-exchange.[11] |
| Time | Long incubation/preparation times | Short as possible | Reduces the overall opportunity for exchange to occur. |
Visualizations
Caption: Mechanism of acid/base-catalyzed isotopic exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. almacgroup.com [almacgroup.com]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. An alternative approach for quantification of glyceraldehyde and dihydroxyacetone as trimethylsilyl derivatives by GC-FID - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor signal intensity of D-Glyceraldehyde-3,3'-d2 in MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor signal intensity with D-Glyceraldehyde-3,3'-d2 in mass spectrometry (MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for poor signal intensity of this compound in my MS experiment?
Poor signal intensity for this compound can stem from several factors, including:
-
Analyte Instability: D-Glyceraldehyde is known to be unstable, particularly in solution, where it can decompose.[1]
-
Suboptimal Ionization: As a small, polar molecule, achieving efficient ionization can be challenging.
-
Hydrogen/Deuterium (H/D) Exchange: The deuterium labels on the 3-position can be susceptible to exchange with protons from the solvent, especially under certain pH conditions.
-
Matrix Effects: Components in the sample matrix can suppress the ionization of the analyte.
-
Unfavorable Fragmentation: The fragmentation of the molecule in the mass spectrometer may not be efficient or may produce low-intensity fragment ions.
Q2: How can I improve the ionization of this compound?
For small, polar molecules like this compound, Electrospray Ionization (ESI) is generally the preferred method. To optimize ESI:
-
Mobile Phase Composition: The choice of mobile phase and additives is critical. Using a mobile phase with a suitable organic modifier (e.g., acetonitrile or methanol) and a small amount of an additive like formic acid or ammonium formate can significantly enhance protonation and signal intensity in positive ion mode.
-
Source Parameters: Fine-tuning of ESI source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) is essential. These parameters should be optimized to maximize the signal for your specific instrument and method.
Q3: Is this compound prone to H/D exchange, and how can I minimize it?
Yes, the deuterium atoms on a carbon adjacent to a carbonyl group can be susceptible to enolization and subsequent H/D exchange, particularly in protic solvents and under basic or strongly acidic conditions. To minimize this:
-
pH Control: Maintain a neutral or slightly acidic pH for your samples and mobile phases. Avoid basic conditions.
-
Solvent Choice: Whenever possible, use aprotic solvents for sample storage and preparation. If aqueous solutions are necessary, use D2O-based buffers to minimize the exchange.
-
Temperature: Keep samples cold to reduce the rate of all chemical reactions, including H/D exchange.
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Analyte Instability
D-Glyceraldehyde is known to be labile in aqueous solutions and can decompose, especially at elevated temperatures and non-neutral pH.[1]
Symptoms:
-
Gradual or rapid decrease in signal intensity over time when samples are left at room temperature.
-
Appearance of unexpected peaks in the chromatogram corresponding to degradation products.
Troubleshooting Steps:
-
Temperature Control:
-
Always keep your stock solutions, samples, and extracts at low temperatures (2-8 °C for short-term storage, -80 °C for long-term).
-
Use a cooled autosampler set to a low temperature (e.g., 4 °C) during your LC-MS run.
-
-
pH Management:
-
Ensure that the pH of your sample and mobile phase is maintained in a range that promotes stability (typically slightly acidic, around pH 3-6).
-
-
Fresh Sample Preparation:
-
Prepare your calibration standards and quality control samples fresh before each analytical run.
-
Minimize the time between sample preparation and analysis.
-
Guide 2: Optimizing Mass Spectrometry Parameters
Symptoms:
-
Consistently low signal-to-noise ratio for the analyte peak.
-
High background noise in the mass spectrum.
Troubleshooting Steps:
-
Ionization Source Optimization:
-
Perform an infusion analysis of a this compound standard to determine the optimal ionization polarity (positive or negative ESI) and to fine-tune source parameters.
-
Systematically adjust the capillary voltage, nebulizer gas pressure, drying gas flow rate, and source temperature to maximize the precursor ion signal.
-
-
MS/MS Fragmentation Optimization:
-
If you are using tandem mass spectrometry (MS/MS), optimize the collision energy to achieve efficient fragmentation and produce stable, high-intensity product ions.
-
Select multiple reaction monitoring (MRM) transitions that are specific and provide the best signal-to-noise ratio.
-
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis
This protocol is designed to minimize degradation and H/D exchange.
-
Reagent Preparation:
-
Prepare all aqueous buffers and solutions using high-purity water.
-
If H/D exchange is a significant concern, consider using D2O for the preparation of standards.
-
Ensure all organic solvents are of LC-MS grade.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or a slightly acidic aqueous buffer) to prepare a stock solution.
-
Store the stock solution at -80 °C.
-
Prepare working standards by serial dilution of the stock solution immediately before use.
-
-
Sample Extraction (from a biological matrix):
-
Perform protein precipitation by adding 3 volumes of ice-cold methanol or acetonitrile containing an internal standard to 1 volume of the sample.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
Protocol 2: Suggested LC-MS/MS Method
This is a starting point for method development and should be optimized for your specific instrumentation.
Liquid Chromatography (LC) Parameters:
| Parameter | Suggested Value |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase B (e.g., 95%) and decrease to elute the polar analyte |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Suggested Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ = 93.05 |
| Product Ions (m/z) | To be determined empirically. Potential fragments could arise from the loss of water or formaldehyde. |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Drying Gas Flow | 8 - 12 L/min |
| Nebulizer Pressure | 30 - 40 psi |
Data Presentation
Table 1: Stability of DL-Glyceraldehyde under Simulated Hydrothermal Conditions
This table summarizes the degradation of DL-glyceraldehyde at 50°C and pH 2, highlighting its instability under these conditions.
| Thermal Exposure Time (minutes) | Remnant DL-Glyceraldehyde (%) |
| 0 | 100 |
| 120 | ~60 |
| 240 | ~40 |
| 480 | ~20 |
Data adapted from a study on the stability of DL-Glyceraldehyde.[1]
Visualizations
Caption: Troubleshooting workflow for poor signal intensity.
Caption: Experimental workflow for this compound analysis.
References
Technical Support Center: Optimizing Chromatographic Separation of Deuterated Glyceraldehyde Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of deuterated glyceraldehyde isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating deuterated glyceraldehyde isomers?
A1: The main challenges include:
-
Co-elution of Enantiomers: Deuterated D- and L-glyceraldehyde are enantiomers, which have identical physical properties in a non-chiral environment, making their separation on standard achiral columns impossible. Chiral stationary phases (CSPs) are required to resolve them.[1]
-
Isotope Effects: The presence of deuterium can alter the retention time compared to the non-deuterated analog. This is known as the chromatographic isotope effect (hdIEc).[2] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography, though a "normal" isotope effect (later elution) can also occur depending on the conditions.[3]
-
Analyte Stability: Glyceraldehyde is a reactive aldehyde and can exist in multiple forms in solution (e.g., monomer, dimer, hydrate), which can lead to peak splitting or broadening.
-
Low UV Absorbance: Glyceraldehyde lacks a strong chromophore, which can make detection by UV-Vis challenging, especially at low concentrations.
Q2: Which chromatographic technique is better for this separation: HPLC or GC?
A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used, but the choice depends on the specific requirements of the analysis.
-
HPLC with a Chiral Stationary Phase (CSP) is the most direct approach for separating enantiomers without derivatization. Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are often a good starting point for method development.[4]
-
GC with a Chiral Column typically requires derivatization to make the glyceraldehyde volatile and thermally stable.[1] Derivatization can also improve peak shape and detector response. Common derivatization methods for compounds with hydroxyl and carbonyl groups include silylation or acetylation.[5]
Q3: How does deuteration affect the retention time of glyceraldehyde isomers?
A3: Deuteration can cause a shift in retention time, known as the chromatographic isotope effect. In many cases, deuterated compounds elute slightly earlier than their non-deuterated (protiated) counterparts, a phenomenon referred to as an "inverse" isotope effect.[2] However, a "normal" isotope effect, where the deuterated compound elutes later, can also be observed. The magnitude and direction of this shift depend on several factors, including:
-
The number and position of deuterium atoms in the molecule.
-
The chromatographic mode (e.g., reversed-phase, normal-phase).
-
The specific stationary and mobile phases used.
It is crucial to verify the elution order by analyzing deuterated and non-deuterated standards individually.
Q4: Can I use a standard C18 column for this separation?
A4: A standard C18 (achiral) column cannot separate enantiomers.[1] You will need to use a chiral stationary phase (CSP) to resolve the D- and L-isomers of deuterated glyceraldehyde.
Troubleshooting Guides
HPLC Troubleshooting
Issue 1: Poor or No Resolution of Enantiomers
| Possible Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based). Polysaccharide-based columns are often a good starting point for chiral separations.[4] |
| Incorrect Mobile Phase Composition | Optimize the mobile phase. For normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). For reversed-phase, adjust the water/organic solvent ratio. Small changes in the modifier percentage can significantly impact resolution. |
| Mobile Phase Additives | For ionizable compounds, adding a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid for acidic compounds, 0.1% diethylamine for basic compounds) can improve peak shape and resolution.[4] |
| Temperature Effects | Optimize the column temperature. Temperature can influence the thermodynamics of the chiral recognition process. |
Issue 2: Peak Tailing
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | If using a silica-based CSP, residual silanol groups can interact with the polar glyceraldehyde molecule. Lowering the mobile phase pH (if compatible with the column) or using an end-capped column can help.[6] |
| Column Overload | Inject a smaller sample volume or dilute the sample.[6] |
| Column Contamination or Void | Flush the column with a strong solvent. If the problem persists, a void may have formed at the column inlet, and the column may need to be replaced. |
| Incompatible Injection Solvent | Dissolve the sample in the mobile phase whenever possible to avoid peak distortion. |
Issue 3: Split Peaks
| Possible Cause | Troubleshooting Step |
| Co-eluting Impurities or Isomers | Ensure the sample is pure. Split peaks could indicate the presence of other isomers or closely related impurities. |
| Glyceraldehyde Dimerization/Hydration | The equilibrium between different forms of glyceraldehyde in solution can cause peak splitting. Try adjusting the mobile phase pH or temperature to favor one form. |
| Column Inlet Problem | A partially blocked frit or a void at the head of the column can cause peak splitting. Replace the column if necessary. |
| Injection Solvent Incompatibility | The sample solvent being too different from the mobile phase can cause peak splitting, especially for early eluting peaks. Prepare the sample in the mobile phase. |
GC Troubleshooting
Issue 1: No Peaks or Poor Peak Shape
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization | Optimize the derivatization reaction conditions (reagent concentration, temperature, and time) to ensure complete conversion of glyceraldehyde to a volatile derivative.[5] |
| Analyte Adsorption | Active sites in the GC inlet or column can adsorb the polar glyceraldehyde derivative, leading to peak tailing or loss of signal. Use a deactivated inlet liner and a high-quality, inert GC column.[7][8] |
| Incorrect Initial Oven Temperature | For splitless injection, the initial oven temperature should be about 20°C below the boiling point of the injection solvent to ensure proper solvent trapping and sharp peaks.[9] |
| Improper Column Installation | Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.[9] |
Issue 2: Peak Splitting
| Possible Cause | Troubleshooting Step |
| Inlet Issues | An improperly installed or contaminated liner can cause peak splitting. Replace the liner and ensure the column is correctly positioned.[9] |
| Solvent Effect in Splitless Injection | The polarity of the sample solvent should be compatible with the stationary phase. A mismatch can lead to poor analyte focusing and split peaks.[9] |
| Multiple Derivatization Products | The derivatization reaction may be producing multiple products. Optimize the reaction to favor a single derivative. |
Data Presentation
Table 1: Illustrative HPLC Separation Data for Deuterated Glyceraldehyde Enantiomers
Disclaimer: The following data are for illustrative purposes to demonstrate a structured data presentation. Actual retention times and resolution will vary depending on the specific experimental conditions.
| Parameter | Condition A | Condition B |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | n-Hexane / Ethanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 30°C |
| Retention Time (d-Glyceraldehyde-d) | 12.5 min | 15.2 min |
| Retention Time (l-Glyceraldehyde-d) | 14.8 min | 17.9 min |
| Resolution (Rs) | 2.1 | 2.5 |
Table 2: Illustrative GC-MS Data for Derivatized Deuterated Glyceraldehyde Enantiomers
Disclaimer: The following data are for illustrative purposes. Derivatization is required for GC analysis.
| Parameter | Condition C |
| Derivative | Trimethylsilyl (TMS) ether |
| Column | Chiral GC Column (e.g., Chirasil-Val) |
| Carrier Gas | Helium |
| Oven Program | 100°C (1 min) to 200°C at 5°C/min |
| Retention Time (d-Glyceraldehyde-d-TMS) | 18.2 min |
| Retention Time (l-Glyceraldehyde-d-TMS) | 18.9 min |
| Resolution (Rs) | 1.8 |
Experimental Protocols
HPLC Method for Chiral Separation of Deuterated Glyceraldehyde
Objective: To resolve the enantiomers of deuterated glyceraldehyde using HPLC with a chiral stationary phase.
Materials:
-
HPLC system with UV or Refractive Index (RI) detector
-
Chiral column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
Deuterated glyceraldehyde standard
-
Racemic (non-deuterated) glyceraldehyde standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-hexane/isopropanol. Degas the mobile phase before use.
-
System Equilibration: Install the chiral column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the deuterated glyceraldehyde sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject 10 µL of the sample onto the column.
-
Data Acquisition: Acquire data for a sufficient duration to allow for the elution of both enantiomers.
-
Peak Identification: Inject individual standards of D- and L-glyceraldehyde (if available) to confirm the elution order.
GC-MS Method for Chiral Separation of Deuterated Glyceraldehyde (with Derivatization)
Objective: To separate and identify the enantiomers of deuterated glyceraldehyde by GC-MS after derivatization.
Materials:
-
GC-MS system with a chiral capillary column (e.g., Chirasil-L-Val)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Anhydrous pyridine
-
Deuterated glyceraldehyde standard
Procedure:
-
Sample Preparation: Place approximately 0.1 mg of the deuterated glyceraldehyde sample into a reaction vial.
-
Derivatization: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 220°C at 5°C/minute.
-
MS Detection: Operate in scan mode or selected ion monitoring (SIM) for target ions of the glyceraldehyde derivative.
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: D-Glyceraldehyde-3,3'-d2 Derivatization for GC-MS
This guide provides troubleshooting advice and frequently asked questions to address challenges with the derivatization of D-Glyceraldehyde-3,3'-d2 for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is derivatization, and why is it essential for analyzing this compound by GC-MS?
A1: Derivatization is a chemical process that modifies an analyte to make it more suitable for analysis.[1] D-Glyceraldehyde, like other sugars, is a polar compound with low volatility and poor thermal stability, making it unsuitable for direct GC analysis.[2][3] The derivatization process replaces active hydrogen atoms on its hydroxyl and aldehyde groups with non-polar functional groups, such as trimethylsilyl (TMS) groups.[3][4] This modification increases the molecule's volatility and thermal stability, allowing it to be vaporized and travel through the GC column for separation and detection.[1][5]
Q2: What is the most common cause of incomplete derivatization?
A2: The presence of moisture is the most frequent cause of incomplete or failed derivatization reactions.[2][6] Silylating reagents are highly sensitive to water and will react preferentially with any moisture present in the sample or reagents instead of the target analyte.[2][7] This consumes the reagent and can also cause the newly formed derivatives to decompose.[2] Therefore, ensuring completely anhydrous (dry) conditions is critical for success.[6][7]
Q3: I am observing two peaks for my derivatized glyceraldehyde standard. Is this an issue?
A3: Observing two peaks can be normal if you are using a single-step silylation method. This is due to the formation of two different isomers (anomers) from the sugar.[8] To simplify the chromatogram to a single peak (or a pair of syn/anti isomer peaks), a two-step derivatization process involving oximation followed by silylation is highly recommended.[8][9] The initial oximation step "locks" the aldehyde in its open-chain form, preventing the formation of multiple anomeric derivatives during silylation.[6][10]
Q4: How can I ensure my sample is completely dry before adding the derivatization reagents?
A4: Lyophilization (freeze-drying) is a highly effective method to remove all water from the sample before derivatization.[6] After evaporating the sample to a residue, it should be placed in a vacuum centrifuge or under a stream of dry nitrogen gas to ensure all residual moisture is removed.[6][11] Additionally, always use high-purity, anhydrous solvents and store derivatization reagents in a desiccator to protect them from atmospheric moisture.[2]
Troubleshooting Guide for Incomplete Derivatization
Problem: Low or no detectable peak for derivatized this compound.
| Potential Cause | Recommended Solution & Explanation |
| Moisture Contamination | Solution: Ensure the sample is completely dry using lyophilization or vacuum centrifugation.[6] Use anhydrous solvents and store reagents in a desiccator.[2] Explanation: Water reacts with silylating reagents, preventing them from reacting with the analyte.[2] |
| Incomplete Reaction | Solution: Optimize reaction time and temperature. Many silylation reactions require heating (e.g., 30-60 minutes at 70°C).[2][8] Ensure the derivatization reagent is added in excess (a general rule is a 2:1 molar ratio of reagent to active hydrogens).[2] Explanation: Insufficient time, temperature, or reagent concentration can lead to an incomplete reaction.[2][12] |
| Reagent Degradation | Solution: Use fresh derivatization reagents. Purchase reagents in small quantities and store them properly under inert gas and in a desiccator. Explanation: Reagents can degrade over time, especially if exposed to air and moisture, losing their reactivity. |
| Derivative Instability | Solution: Analyze the sample by GC-MS immediately after derivatization is complete.[13] Explanation: TMS derivatives can be unstable and susceptible to hydrolysis if left sitting for extended periods, especially if trace moisture is present.[13] |
| Poor Sample Solubility | Solution: Ensure the dried sample residue completely dissolves in the reaction solvent (e.g., pyridine) before adding the silylating agent.[14] Gentle vortexing or sonication may help. Explanation: If the analyte is not dissolved, the derivatization reaction cannot proceed efficiently.[14] |
Experimental Protocols
Protocol 1: Two-Step Oximation-Silylation (Recommended Method)
This two-step method is preferred for aldehydes and ketones as it minimizes the formation of multiple derivative peaks.[6][8][10]
-
Sample Preparation:
-
Pipette the sample containing this compound into a reaction vial.
-
Evaporate the solvent to complete dryness under a stream of dry nitrogen or using a vacuum centrifuge. This step is critical to remove all water.[6]
-
-
Step 1: Methoxyamination (Oximation)
-
Prepare a solution of Methoxyamine hydrochloride (MeOx) in pyridine (e.g., 20 mg/mL).[15]
-
Add 50 µL of the MeOx solution to the dried sample residue.
-
Vortex thoroughly to ensure the residue is fully dissolved.
-
Incubate the vial at a controlled temperature (e.g., 37°C to 70°C) for 30 to 90 minutes.[6][8] This reaction converts the aldehyde group to a methoxime.[10]
-
-
Step 2: Silylation
-
Add 90-120 µL of a silylating reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8][13] The addition of 1% Trimethylchlorosilane (TMCS) can act as a catalyst to improve the derivatization of sterically hindered hydroxyl groups.[2][3]
-
Vortex the mixture again.
-
Incubate the vial at a controlled temperature (e.g., 37°C to 70°C) for 30 to 60 minutes.[6][8] This reaction converts the hydroxyl groups to TMS-ethers.[16]
-
-
Analysis:
-
Cool the vial to room temperature.
-
Transfer the derivatized sample to a GC autosampler vial with an insert.
-
Inject 1 µL of the sample into the GC-MS for analysis. It is recommended to analyze the sample soon after preparation to prevent derivative degradation.[13]
-
Summary of Derivatization Conditions
The optimal conditions may require empirical validation for specific sample matrices and instrument setups.[2][12]
| Method | Reagent(s) | Typical Temperature | Typical Time | Key Considerations |
| Oximation | Methoxyamine HCl in Pyridine | 30 - 70 °C | 30 - 90 min | Protects aldehyde group, prevents anomer formation.[6][10] |
| Silylation | MSTFA or BSTFA (+/- 1% TMCS) | 37 - 75 °C | 30 - 60 min | Derivatizes hydroxyl groups. Highly sensitive to moisture.[1][2] |
| Alditol Acetate | Sodium borohydride, Acetic anhydride | 37 °C | ~90 min (reduction), ~45 min (acetylation) | Produces a single peak but may not distinguish between different sugars.[8] |
Visual Guides
Experimental Workflow
Caption: Workflow for two-step derivatization of D-Glyceraldehyde-d2.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting incomplete derivatization.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. tcichemicals.com [tcichemicals.com]
Calculating and correcting for natural isotope abundance with D-Glyceraldehyde-3,3'-d2
Welcome to the technical support center for the use of D-Glyceraldehyde-3,3'-d2 in mass spectrometry-based experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on calculating and correcting for natural isotopic abundance, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is natural isotopic abundance and why is it necessary to correct for it?
A1: Many elements exist in nature as a mixture of stable isotopes. For instance, carbon is predominantly ¹²C, but about 1.1% is the heavier isotope ¹³C.[1][2] In mass spectrometry, which separates molecules based on their mass-to-charge ratio (m/z), these naturally occurring heavy isotopes contribute to the measured isotopic distribution of an analyte.[1] When using an isotopically labeled compound like this compound, it is crucial to distinguish between the deuterium atoms intentionally introduced and the heavy isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O) that are naturally present in the molecule.[2] Failure to correct for this natural abundance can lead to inaccurate quantification of the labeled species and misinterpretation of experimental results.[3]
Q2: How does the isotopic purity of this compound affect my results?
A2: The isotopic purity of a labeled standard refers to the percentage of the compound that is fully labeled with the desired isotopes. For this compound, this would be the proportion of molecules containing two deuterium atoms at the specified positions. No synthesis is perfect, so there will always be a small percentage of unlabeled (d0) or partially labeled (d1) molecules. This impurity can affect the accuracy of your quantification if not properly accounted for. It is essential to know the isotopic purity of your standard, which is typically provided by the manufacturer, or it can be determined experimentally.[4][5]
Q3: What is H/D back-exchange and how can I prevent it with this compound?
A3: H/D back-exchange is a phenomenon where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding solvent or matrix.[4] This can lead to an underestimation of the analyte concentration because the deuterated standard is converted back to its unlabeled form.[4]
-
Prevention Strategies :
-
Label Position : this compound is labeled on a carbon atom, which is generally a non-exchangeable position, making it relatively stable. Deuterium on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups are more susceptible to exchange.[4]
-
Solvent Choice : Prepare stock solutions in aprotic solvents like acetonitrile or DMSO and minimize exposure to protic solvents such as water or methanol, especially at acidic or basic pH.[4]
-
Storage : Store the standard at low temperatures (e.g., -80°C) to minimize degradation and exchange.[4]
-
Q4: What are the common methods for correcting for natural isotope abundance?
A4: Several methods exist for correcting for natural isotope abundance, with the matrix-based correction method being one of the most common.[1] This approach uses linear algebra to subtract the contribution of naturally occurring isotopes from the measured mass isotopomer distribution.[1][6] Several software tools are also available to automate this process, such as IsoCor and IsoCorrectoR.[1][3]
Troubleshooting Guides
| Problem | Potential Cause | Suggested Solution |
| Unexpected peaks in the mass spectrum of the standard. | Isotopic impurity of the standard. | Verify the isotopic purity of your this compound standard. The certificate of analysis from the supplier should provide this information. Account for this impurity during data processing.[4] |
| H/D back-exchange. | Test the stability of your standard under your experimental conditions. Prepare samples in aprotic solvents if possible and minimize the time they are in protic solvents before analysis.[4] | |
| Inaccurate quantification of the analyte. | Failure to correct for natural isotope abundance. | Apply a natural isotope abundance correction algorithm to your raw mass spectrometry data.[1][2] |
| Differential matrix effects. | Ensure that the deuterated standard and the analyte co-elute during chromatography and experience the same matrix effects. Perform a post-column infusion experiment to check for ion suppression.[7] | |
| Low signal intensity for the deuterated standard. | Incorrect concentration of the standard. | Verify the concentration of your this compound stock solution and the volume added to your samples. |
| Severe ion suppression. | Optimize your sample preparation method to remove interfering matrix components. Consider using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7] |
Data Presentation
Table 1: Natural Abundance of Relevant Stable Isotopes
| Element | Isotope | Natural Abundance (%) | Mass (Da) |
| Hydrogen | ¹H | 99.9885 | 1.007825 |
| ²H (D) | 0.0115 | 2.014102 | |
| Carbon | ¹²C | 98.93 | 12.000000 |
| ¹³C | 1.07 | 13.003355 | |
| Oxygen | ¹⁶O | 99.757 | 15.994915 |
| ¹⁷O | 0.038 | 16.999131 | |
| ¹⁸O | 0.205 | 17.999160 |
Experimental Protocols
Protocol: Quantification of Glyceraldehyde using this compound as an Internal Standard and Correction for Natural Isotope Abundance
This protocol outlines a general workflow for using this compound as an internal standard for the quantification of glyceraldehyde in a biological sample, followed by correction for natural isotopic abundance.
1. Materials and Reagents:
-
This compound (Internal Standard, IS)
-
Unlabeled Glyceraldehyde (Analyte)
-
LC-MS grade solvents (e.g., acetonitrile, water, methanol)
-
Sample matrix (e.g., cell lysate, plasma)
2. Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking known concentrations of unlabeled glyceraldehyde into the sample matrix.
-
Add a fixed amount of the this compound internal standard solution to all calibration standards, quality control samples, and unknown samples.
-
Perform sample extraction (e.g., protein precipitation with cold acetonitrile).[8]
-
Centrifuge the samples to pellet precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS analysis.[8]
3. LC-MS/MS Analysis:
-
Develop a liquid chromatography method to separate glyceraldehyde from other matrix components. A reversed-phase C18 column is often suitable.[8]
-
Optimize the mass spectrometer settings for the detection of both glyceraldehyde and this compound. This includes selecting the appropriate ionization mode (e.g., ESI positive or negative) and optimizing precursor and product ions for Multiple Reaction Monitoring (MRM).
-
Inject the prepared samples onto the LC-MS/MS system and acquire the data.
4. Data Processing and Isotope Correction:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of glyceraldehyde in the unknown samples using the calibration curve.
-
Correction for Natural Isotope Abundance:
-
Obtain the raw mass isotopomer distribution for your glyceraldehyde peak.
-
Use a matrix correction method to correct for the natural abundance of heavy isotopes (¹³C, ¹⁷O, ¹⁸O).[1] This can be done manually using linear algebra or with specialized software.[1][6] The general equation is: M_corrected = C⁻¹ * M_measured , where M_corrected is the corrected intensity vector, C⁻¹ is the inverse of the correction matrix, and M_measured is the measured intensity vector.[1]
-
Visualizations
Caption: Workflow for correcting mass spectrometry data for natural isotope abundance.
Caption: Natural vs. experimental isotopic distribution for glyceraldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Stability of D-Glyceraldehyde-3,3'-d2 in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of D-Glyceraldehyde-3,3'-d2. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C to -80°C in a tightly sealed container, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable. Solutions of this compound are less stable and should be prepared fresh whenever possible. If storage of a solution is necessary, it should be stored at -80°C.
Q2: How stable is this compound in aqueous solutions at different pH values?
D-Glyceraldehyde is known to be unstable in aqueous solutions, particularly under hot and acidic conditions.[1] It is also susceptible to degradation under basic conditions (pH > 11), where it can undergo condensation reactions.[1][2] For optimal stability in solution, it is recommended to use a neutral pH and maintain low temperatures.
Q3: Is there a risk of the deuterium labels exchanging with protons from the solvent (H/D exchange)?
Yes, there is a potential for hydrogen-deuterium exchange, particularly under acidic or basic conditions which can catalyze the process.[3][4][5] The protons on the carbon at the 3-position are generally less labile than protons on heteroatoms, but exchange can still occur over time, especially with heating. To minimize the risk of H/D exchange, it is crucial to use this compound in aprotic solvents or to conduct experiments at neutral pH and low temperatures for the shortest duration possible.
Q4: What are the known degradation products of glyceraldehyde?
Under acidic and heated conditions, glyceraldehyde has been shown to decompose into lower molecular weight compounds, including formaldehyde, acetaldehyde, glyoxal, and pyruvaldehyde.[1] In some cases, glyceric acid has also been identified as a decomposition product.[1]
Q5: What analytical techniques are suitable for assessing the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a suitable method for quantifying the purity and degradation of this compound.[1][6] Due to the low UV absorbance of glyceraldehyde, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance detection.[1] LC-MS provides the added advantage of confirming the isotopic purity of the compound.
Stability Data
The following table summarizes the stability of non-deuterated DL-Glyceraldehyde in an aqueous solution at pH 2 and 50°C, as reported in a study on its decomposition under simulated hydrothermal conditions.[1] While this data is for the non-deuterated form, it provides an indication of the inherent instability of the glyceraldehyde molecule under these specific stress conditions. The stability of this compound is expected to be similar, with the additional consideration of potential hydrogen-deuterium exchange.
| Thermal Exposure Time (minutes) | Remnant DL-Glyceraldehyde (%) |
| 0 | 100 |
| 30 | ~85 |
| 60 | ~75 |
| 120 | ~60 |
| 240 | ~40 |
| 480 | ~20 |
| Data is extrapolated from the graphical representation in the cited study and should be considered approximate.[1] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Isotopic Purity (H/D Exchange) | - Exposure to acidic or basic conditions.- Prolonged storage in protic solvents.- Elevated temperatures. | - Work at neutral pH whenever possible.- Use aprotic solvents for sample preparation and storage if compatible with your experimental design.- Prepare solutions fresh and use them promptly.- Avoid heating solutions containing the deuterated compound. |
| Rapid Degradation of the Compound | - Improper storage conditions (e.g., room temperature, exposure to light).- Unstable pH of the solution.- Presence of catalytic impurities (e.g., metal ions). | - Store the compound as a solid at ≤ -20°C.- Buffer solutions to a neutral pH.- Use high-purity solvents and reagents. |
| Inconsistent Analytical Results | - On-going degradation of the sample in the autosampler.- Poor chromatographic resolution from degradation products.- Low detector response. | - Keep the autosampler temperature low (e.g., 4°C).- Optimize the HPLC method to ensure separation of the parent compound from all known degradation products.[6]- Consider derivatization (e.g., with DNPH) to improve the signal-to-noise ratio.[1] |
| Appearance of Unexpected Peaks in Chromatogram | - Formation of new degradation products.- Condensation or polymerization of glyceraldehyde. | - Perform peak identification using LC-MS.- Compare the chromatogram with a freshly prepared standard and a stressed sample to identify degradation peaks. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions. The goal is to induce a partial degradation (typically 5-20%) to identify potential degradation products and establish a stability-indicating analytical method.[7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or high-purity water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C. Withdraw aliquots at various time points (e.g., 1, 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.[9]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature. Withdraw aliquots at shorter time intervals (e.g., 5, 15, 30, 60 minutes) due to the higher reactivity of aldehydes in basic conditions. Neutralize with an equivalent amount of 0.1 N HCl and dilute for analysis.[9]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature. Protect from light. Withdraw aliquots at various time points (e.g., 1, 2, 4, 8 hours) and dilute for analysis.[8]
-
Thermal Degradation: Incubate the solid compound at 70°C. Also, incubate the stock solution at 60°C. Analyze samples at different time points (e.g., 24, 48, 72 hours).[9]
-
Photostability: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines. Keep control samples wrapped in aluminum foil to protect them from light.
3. Sample Analysis by HPLC-UV:
-
Chromatographic Conditions (starting point): [6]
-
Column: Ion-exchange column suitable for carbohydrate analysis (e.g., calcium sulfonated divinylbenzene-styrene resin).
-
Mobile Phase: 3 mM H₂SO₄.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 70°C.
-
Detector: UV at 210 nm (or after derivatization).
-
-
Procedure:
-
Inject the prepared samples (stressed and control) into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.
-
Calculate the percentage of degradation.
-
4. Method Validation:
-
The analytical method should be validated to demonstrate that it is "stability-indicating." This involves showing that the parent peak is well-resolved from all degradation product peaks and that the method is specific, accurate, precise, and linear.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Plausible degradation pathway of this compound under acidic/thermal stress.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. publikace.k.utb.cz [publikace.k.utb.cz]
- 7. longdom.org [longdom.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ijrpp.com [ijrpp.com]
Dealing with isotopic scrambling in D-Glyceraldehyde-3,3'-d2 tracer experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-Glyceraldehyde-3,3'-d2 in metabolic tracer experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways traced by this compound?
This compound is a deuterated form of a central metabolite in carbohydrate metabolism. Once it enters the cell and is phosphorylated to D-Glyceraldehyde-3-Phosphate (G3P), it can be used to trace metabolic flux through several key pathways:
-
Glycolysis: The catabolic breakdown of glucose for energy.
-
Gluconeogenesis: The anabolic synthesis of glucose from non-carbohydrate precursors.
-
Pentose Phosphate Pathway (PPP): A pathway parallel to glycolysis that generates NADPH and precursors for nucleotide synthesis.
-
Glycerolipid synthesis: The backbone of triglycerides and phospholipids is derived from G3P.
Q2: What is isotopic scrambling and why is it a concern with this compound?
Isotopic scrambling refers to the unexpected redistribution of isotope labels within a molecule or to other molecules, which can complicate the interpretation of tracer experiments. With this compound, the primary concern for scrambling arises from the enzymatic activity of Triosephosphate Isomerase (TIM) .
TIM catalyzes the reversible isomerization of D-Glyceraldehyde-3-Phosphate (GAP) and Dihydroxyacetone Phosphate (DHAP). This reaction proceeds through an enediol intermediate, which involves the removal and addition of a proton from the carbon backbone. When this reaction occurs in an aqueous environment (H₂O), the deuterium atoms at the C3 position of the tracer can be exchanged for protons from the solvent, leading to a loss of the isotopic label.
Q3: How does the activity of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) affect the deuterium label?
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) catalyzes the conversion of G3P to 1,3-bisphosphoglycerate. This reaction involves the removal of a hydride ion from the C1 position of G3P. Since the deuterium labels in this compound are at the C3 position, the direct catalytic action of GAPDH is not expected to cause scrambling of these specific labels. However, it is crucial to consider the overall metabolic network, as flux through the GAPDH-catalyzed step influences the pool size of G3P and its equilibrium with DHAP, which is where the scrambling occurs.
Troubleshooting Guides
Problem 1: Lower than expected isotopic enrichment in downstream metabolites.
-
Possible Cause: Isotopic scrambling via Triosephosphate Isomerase (TIM) is leading to the loss of deuterium labels to the aqueous solvent.
-
Troubleshooting Steps:
-
Quantify Scrambling: Analyze the isotopic enrichment of both GAP and DHAP pools. A significant decrease in the M+2 isotopologue of GAP and the appearance of M+1 and M+0 species, along with labeled water, would confirm scrambling.
-
Shorten Incubation Time: Reducing the duration of the tracer experiment can minimize the extent of scrambling, as it limits the number of catalytic cycles of TIM the tracer molecule undergoes.
-
Metabolic Modeling: Employ metabolic flux analysis (MFA) software that can account for hydrogen-deuterium exchange reactions. By providing the software with the labeling pattern of key metabolites, it can estimate the rate of scrambling and correct the calculated fluxes.
-
Problem 2: Inconsistent labeling patterns between replicate experiments.
-
Possible Cause 1: Variability in the metabolic state of the cells or tissues at the time of tracer introduction.
-
Troubleshooting Steps:
-
Standardize Culture Conditions: Ensure that cell cultures are in the same growth phase (e.g., mid-logarithmic phase) and at a consistent cell density across all replicates.
-
Pre-incubation Equilibration: Before introducing the tracer, allow the cells to equilibrate in the experimental medium for a defined period to ensure they are in a steady metabolic state.
-
-
Possible Cause 2: Inconsistent sample quenching and metabolite extraction.
-
Troubleshooting Steps:
-
Rapid and Consistent Quenching: Use a rapid quenching method, such as plunging the culture plate into liquid nitrogen or using a cold methanol extraction, to halt metabolic activity instantly. The timing and temperature of quenching should be identical for all samples.
-
Internal Standards: Include a 13C-labeled internal standard for key metabolites in your extraction solvent to control for variability in extraction efficiency and instrument response.
-
Data Presentation
The following tables provide an illustrative example of how to present quantitative data from a this compound tracer experiment, including a correction for isotopic scrambling. Please note that these are hypothetical data for demonstration purposes.
Table 1: Measured Isotopic Enrichment of Key Metabolites
| Metabolite | Isotopologue | Measured Enrichment (%) - Replicate 1 | Measured Enrichment (%) - Replicate 2 | Measured Enrichment (%) - Replicate 3 | Average Measured Enrichment (%) |
| G3P | M+0 | 25.3 | 26.1 | 25.8 | 25.7 |
| M+1 | 10.2 | 9.8 | 10.5 | 10.2 | |
| M+2 | 64.5 | 64.1 | 63.7 | 64.1 | |
| DHAP | M+0 | 30.1 | 31.5 | 30.8 | 30.8 |
| M+1 | 15.4 | 14.9 | 15.2 | 15.2 | |
| M+2 | 54.5 | 53.6 | 54.0 | 54.0 | |
| Pyruvate | M+0 | 85.1 | 84.7 | 85.3 | 85.0 |
| M+1 | 10.5 | 10.8 | 10.4 | 10.6 | |
| M+2 | 4.4 | 4.5 | 4.3 | 4.4 |
Table 2: Estimated Scrambling Rate and Corrected Fluxes
| Parameter | Value |
| Estimated TIM Scrambling Rate (v_scrambling / v_glycolysis) | 0.15 |
| Corrected Glycolytic Flux (relative to control) | 1.2 |
| Corrected Pentose Phosphate Pathway Flux (relative to control) | 0.8 |
Experimental Protocols
Protocol: this compound Labeling and LC-MS/MS Analysis of Intracellular Metabolites
-
Cell Culture and Tracer Incubation:
-
Culture cells to the desired confluency (typically 70-80%).
-
Remove the standard culture medium and wash the cells twice with a pre-warmed base medium (e.g., DMEM without glucose and pyruvate).
-
Add the experimental medium containing this compound at the desired concentration.
-
Incubate for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Metabolite Extraction:
-
At each time point, rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for your LC-MS method (e.g., 50% acetonitrile).
-
-
LC-MS/MS Analysis:
-
Use a chromatographic method suitable for separating polar metabolites, such as Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Employ a high-resolution mass spectrometer to accurately measure the mass-to-charge ratio of the different isotopologues.
-
Develop a targeted Selected Ion Monitoring (SIM) or parallel reaction monitoring (PRM) method to quantify the M+0, M+1, and M+2 isotopologues of key metabolites like G3P, DHAP, and downstream products.
-
Mandatory Visualization
Ensuring complete cell lysis for D-Glyceraldehyde-3,3'-d2 extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions to ensure complete cell lysis for the successful extraction of D-Glyceraldehyde-3,3'-d2.
Troubleshooting Guide
This guide addresses common issues encountered during cell lysis for the extraction of small molecules like this compound.
Q1: What are the common causes of low recovery of this compound after cell lysis, and how can I address them?
Low recovery of your target metabolite can stem from several factors, primarily incomplete cell lysis, degradation of the metabolite, or suboptimal extraction conditions.
Troubleshooting Low Metabolite Recovery:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Cell Lysis | The chosen lysis method may not be sufficient to break open the specific cell type being used. This is particularly common with cells that have rigid walls, such as yeast or plant cells.[1] | Consider switching to a more robust mechanical method like sonication or bead beating, or using a stronger detergent-based lysis buffer.[1] Combining methods, such as enzymatic pretreatment followed by mechanical disruption, can also enhance lysis efficiency.[1] |
| Metabolite Degradation | Once the cells are lysed, endogenous enzymes are released that can rapidly degrade target metabolites.[1] this compound, as an intermediate in glycolysis, is susceptible to enzymatic conversion. | Always perform lysis and extraction steps at low temperatures (e.g., on ice or at 4°C) to minimize enzymatic activity.[2] The addition of a protease and phosphatase inhibitor cocktail to the lysis buffer immediately before use is also recommended.[2] |
| Suboptimal Extraction Solvent | The polarity of the extraction solvent may not be suitable for efficiently solubilizing this compound, which is a polar molecule. | For polar metabolites, a common and effective extraction solvent is a cold methanol/water mixture (e.g., 80% methanol).[3] A methanol-chloroform-water system can also be used for broader metabolite extraction.[4] |
| Insufficient Starting Material | A low number of cells will naturally result in a low yield of the target metabolite. | Ensure an adequate number of cells are used for the extraction. For cultured mammalian cells, a starting number of at least 1 x 10^6 cells is often recommended.[5] |
| Viscous Lysate | The release of DNA upon cell lysis can lead to a highly viscous lysate, which can trap metabolites and interfere with subsequent separation steps.[2] | Add DNase I to the lysis buffer to digest the DNA and reduce the viscosity of the lysate.[2] |
Q2: Which cell lysis method is most effective for extracting small polar metabolites?
The choice of lysis method can significantly impact the yield and profile of extracted metabolites. Both mechanical and chemical methods can be effective, and the optimal choice often depends on the cell type and downstream analysis.
Comparison of Lysis Methods for Metabolite Extraction:
| Lysis Method | Principle | Advantages | Disadvantages | Reported Efficiency (Example) |
| Sonication | High-frequency sound waves create cavitation bubbles that implode and generate shear forces, disrupting cell membranes. | Effective for a wide range of cell types, including those with tougher cell walls.[6] | Can generate heat, potentially leading to metabolite degradation if not properly controlled (requires cooling).[7] May not be suitable for large sample volumes. | In a study on HT-29 colon cancer cells, sonication was found to be a preferred method for increased product recovery.[8] |
| Bead Beating | Cells are agitated with small beads (glass, ceramic, or steel), causing mechanical disruption through collisions and shear forces. | Highly efficient for lysing tough-to-lyse cells like yeast and bacteria.[7] Can be adapted for various sample volumes. | Can generate heat and may lead to the release of cellular debris that can interfere with downstream analysis.[7] | Bead-beating in combination with detergent treatment yielded greater concentrations of metabolites compared to other methods in one study.[8] |
| Freeze-Thaw Cycles | Repeated cycles of freezing and thawing cause ice crystals to form and expand, rupturing the cell membrane. | A relatively gentle method that can help preserve the integrity of some metabolites. | Can be time-consuming and may not be sufficient for complete lysis of all cell types on its own.[7] | Found to be the most efficient method for extracting highly expressed recombinant proteins from E. coli in one comparison.[7] |
| Detergent-Based Lysis | Detergents solubilize the lipid bilayer of the cell membrane, leading to the release of intracellular contents. | Simple and effective for many cell types, especially mammalian cells. | The presence of detergents can interfere with downstream analyses like mass spectrometry and may need to be removed.[2] | A study comparing "wet" (detergent-based) and "rough" (mechanical) lysis found that the wet lysis technique allowed for the extraction of a higher number of non-polar metabolites.[9] |
Workflow for Selecting a Cell Lysis Method
The following workflow can guide the selection of an appropriate cell lysis method for your specific application.
Caption: A flowchart to guide the selection of a suitable cell lysis method.
Experimental Protocols
Here are two detailed protocols for cell lysis and extraction of small polar metabolites like this compound from cultured mammalian cells.
Protocol 1: Mechanical Lysis using Sonication
This protocol is suitable for achieving robust lysis and is compatible with downstream mass spectrometry analysis.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 80% Methanol (HPLC grade)
-
Protease and Phosphatase Inhibitor Cocktail
-
Cell scraper
-
Sonicator with a microtip
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C and >12,000 x g
Procedure:
-
Cell Harvesting: Place the cell culture dish on ice. Aspirate the culture medium.
-
Washing: Gently wash the cells twice with ice-cold PBS. Aspirate the PBS completely after each wash.
-
Metabolism Quenching and Lysis:
-
Add 1 mL of ice-cold 80% methanol (supplemented with protease/phosphatase inhibitors) to the dish.
-
Immediately scrape the cells from the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Sonication:
-
Keep the microcentrifuge tube on ice.
-
Sonicate the cell suspension using a microtip sonicator. Use short pulses (e.g., 10-15 seconds on, 30 seconds off) for a total of 2-3 minutes to prevent overheating. The lysate should become less viscous and more translucent.
-
-
Clarification:
-
Centrifuge the lysate at 12,000-15,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.
-
Storage: Store the extract at -80°C until analysis.
Protocol 2: Chemical Lysis using a Detergent-Based Buffer
This protocol is a simpler alternative to mechanical lysis, particularly for mammalian cells. Note that detergent removal may be necessary for some downstream applications.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA Lysis Buffer (or a similar detergent-based buffer)
-
Protease and Phosphatase Inhibitor Cocktail
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C and >12,000 x g
Procedure:
-
Cell Harvesting: Place the cell culture dish on ice and aspirate the culture medium.
-
Washing: Wash the cells twice with ice-cold PBS. Ensure all PBS is removed.
-
Lysis:
-
Add an appropriate volume of ice-cold lysis buffer (supplemented with inhibitors) to the dish (e.g., 100-200 µL for a 60 mm dish).[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation: Incubate the lysate on ice for 20-30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 12,000-15,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the clear supernatant to a new pre-chilled tube.
-
Storage: Store the lysate at -80°C.
Frequently Asked Questions (FAQs)
Q3: How can I confirm that my cells have been completely lysed?
Visual inspection under a microscope is a straightforward way to check for cell lysis. Unlysed cells will appear phase-bright and intact, while lysed cells will appear as "ghosts" or will be absent. A significant reduction in the number of intact cells indicates successful lysis.
Q4: My cell lysate is very viscous. What should I do?
A viscous lysate is typically due to the release of genomic DNA. This can be resolved by adding DNase I to your lysis buffer.[2] Incubating the lysate with DNase I for 15-30 minutes on ice will help to break down the DNA and reduce the viscosity.
Q5: Can I use freeze-thaw cycles for lysing my cells to extract this compound?
Freeze-thaw cycles can be an effective and gentle method for cell lysis.[7] However, for complete lysis, especially with more resilient cell types, multiple cycles (3-5) are often required. For adherent cells, it is recommended to scrape the cells in a small amount of buffer before proceeding with the freeze-thaw cycles. Combining freeze-thaw with another method, such as sonication or a detergent-based buffer, can improve lysis efficiency.
Q6: Why is this compound relevant in cellular metabolism?
D-Glyceraldehyde-3-phosphate (the non-deuterated form) is a key intermediate in the central metabolic pathway of glycolysis. The deuterated version is used as an internal standard in mass spectrometry-based metabolomics to accurately quantify the endogenous levels of glyceraldehyde-3-phosphate.
Glycolysis Pathway
The following diagram illustrates the glycolysis pathway, highlighting the position of Glyceraldehyde-3-Phosphate.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. An improved method for extraction of polar and charged metabolites from cyanobacteria | PLOS One [journals.plos.org]
- 5. abcam.cn [abcam.cn]
- 6. academic.oup.com [academic.oup.com]
- 7. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Evaluation of Different Cell Lysis and Extraction Methods for Studying Benzo(a)pyrene Metabolism in HT-29 Colon Cancer Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to D-Glyceraldehyde-3,3'-d2 and 13C-Glyceraldehyde as Metabolic Tracers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-Glyceraldehyde-3,3'-d2 and 13C-glyceraldehyde for use as metabolic tracers. The selection of an appropriate tracer is critical for accurately probing metabolic pathways and quantifying metabolic fluxes. This document outlines the key differences in their properties, applications, and potential effects on experimental outcomes, supported by available data and detailed methodologies.
Introduction to Metabolic Tracers
Stable isotope tracers are invaluable tools in metabolic research, enabling the elucidation of metabolic pathways and the quantification of flux through these pathways. By introducing isotopically labeled molecules into a biological system, researchers can track the transformation of these molecules into downstream metabolites. This compound (a deuterium-labeled tracer) and 13C-glyceraldehyde (a carbon-13-labeled tracer) are two such tools that can be used to investigate the metabolism of glyceraldehyde, a key intermediate in central carbon metabolism.
Metabolic Fate of Glyceraldehyde
Glyceraldehyde can enter central metabolism through several routes, making it a versatile tracer for probing different aspects of cellular physiology.
Core Comparison: this compound vs. 13C-Glyceraldehyde
The fundamental difference between these two tracers lies in the isotope used for labeling. This choice has significant implications for the experimental design, data interpretation, and the biological questions that can be addressed.
| Feature | This compound | 13C-Glyceraldehyde |
| Isotope | Deuterium (²H) | Carbon-13 (¹³C) |
| Primary Use | Tracing hydrogen/deuterium exchange, redox metabolism (NADH/NADPH production/consumption) | Tracing carbon backbone transformations, metabolic flux analysis of central carbon pathways. |
| Kinetic Isotope Effect (KIE) | Can be significant, potentially altering reaction rates.[1] | Generally small and often considered negligible in vivo. |
| Analytical Detection | Mass Spectrometry (GC-MS, LC-MS), NMR. | Mass Spectrometry (GC-MS, LC-MS), NMR. |
| Potential for Isotope Loss | Deuterium atoms can be lost through exchange reactions, particularly if they are in exchangeable positions. The C-D bond at the 3' position is generally stable. | The ¹³C-C bond is stable, and the label is not lost through exchange. |
Quantitative Data Comparison
Direct comparative in vivo or in situ metabolic flux studies using this compound are limited in the literature. However, in vitro enzyme kinetic data provides valuable insights into the potential impact of deuterium labeling.
Table 1: Kinetic Isotope Effects on Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
| Substrate | Isotope Effect | Value | Interpretation | Reference |
| D-Glyceraldehyde | Primary Deuterium KIE (kH/kD) | ~5-5.5 | Hydride transfer is a major rate-limiting step. The reaction with the deuterated substrate is significantly slower. | [1] |
| D-Glyceraldehyde | ¹³C KIE (k12/k13) | ~1.034-1.040 | A small but measurable effect on the reaction rate, indicating that C-C bond cleavage is partially rate-limiting. | [1] |
Note: The deuterium KIE was measured for the hydride transfer from the C1 position of glyceraldehyde. While this compound has deuterium at the C3 position, secondary kinetic isotope effects can still occur and influence the rates of downstream reactions.
Experimental Protocols
The general workflow for using either tracer in metabolic flux analysis is similar.
Key Methodological Steps:
-
Cell Culture and Isotope Labeling: Cells are cultured in a defined medium. At a specific time point (e.g., mid-exponential growth phase), the standard medium is replaced with a medium containing either this compound or 13C-glyceraldehyde at a known concentration. The duration of labeling is crucial to achieve isotopic steady-state in the metabolites of interest.
-
Metabolite Extraction: After the desired labeling period, metabolic activity is rapidly quenched, typically using a cold solvent like methanol or a methanol/water mixture. The cells are then lysed, and metabolites are extracted.
-
Mass Spectrometry Analysis: The isotopic labeling patterns of the extracted metabolites are analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). This analysis provides the mass isotopologue distributions (MIDs) for key metabolites.
-
Data Analysis and Flux Calculation: The raw mass spectrometry data is processed to correct for the natural abundance of isotopes. The corrected MIDs are then used in computational models of cellular metabolism to estimate the intracellular metabolic fluxes.
Performance Comparison and Recommendations
This compound:
-
Advantages:
-
Provides unique insights into reactions involving C-H bond cleavage and hydride transfer.
-
Can be used to probe redox metabolism (NADH and NADPH production and consumption) by tracking the transfer of deuterium.
-
-
Disadvantages:
-
The significant primary kinetic isotope effect can alter the metabolic fluxes being measured, meaning the tracer may not perfectly reflect the behavior of the unlabeled molecule.[1]
-
Potential for secondary kinetic isotope effects in downstream enzymatic reactions.
-
Risk of deuterium loss through exchange reactions, although the C-D bond at the 3-position is generally stable.
-
13C-Glyceraldehyde:
-
Advantages:
-
Considered the "gold standard" for tracing carbon flow through metabolic pathways due to the stability of the ¹³C label.
-
Minimal kinetic isotope effect, ensuring that the tracer's behavior closely mimics that of the native molecule.[1]
-
Well-established methodologies and computational tools for ¹³C-Metabolic Flux Analysis (¹³C-MFA).
-
-
Disadvantages:
-
Provides limited information about redox cofactor metabolism (NADH/NADPH).
-
Can be more expensive to synthesize compared to some deuterated compounds.
-
Conclusion
Both this compound and 13C-glyceraldehyde are valuable tools for metabolic research, each with distinct advantages and limitations.
-
13C-Glyceraldehyde is the recommended tracer for accurately quantifying the flux of the carbon backbone of glyceraldehyde through central metabolic pathways such as glycolysis. Its minimal kinetic isotope effect ensures that the measured fluxes are representative of the native metabolic state.
-
This compound is a specialized tracer that is particularly useful for investigating the mechanisms of specific enzymatic reactions involving C-H bond cleavage and for probing redox metabolism. However, researchers must be aware of the potential for significant kinetic isotope effects to alter metabolic fluxes.
For a comprehensive understanding of glyceraldehyde metabolism, a combination of both tracers in parallel experiments can be a powerful approach, providing complementary information on both carbon flux and redox state. The ultimate choice of tracer should be guided by the specific biological question being addressed.
References
A Comparative Guide to the Validation of D-Glyceraldehyde-3,3'-d2 for Measuring Glycolytic Flux
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of glycolytic flux is paramount for understanding cellular metabolism in a multitude of physiological and pathological contexts, including cancer biology, immunology, and metabolic disorders. While several methods exist to quantify the rate of glycolysis, the validation of novel isotopic tracers is a continuous effort to enhance the precision and scope of these measurements. This guide provides a comprehensive comparison of the emerging tracer, D-Glyceraldehyde-3,3'-d2, with established methodologies for measuring glycolytic flux.
Due to the limited availability of direct validation studies for this compound, this guide draws analogies from research involving other deuterated tracers, particularly deuterated glucose. We present a detailed comparison with two gold-standard techniques: 13C-Metabolic Flux Analysis (13C-MFA) and extracellular flux analysis using the Seahorse XF Analyzer. This guide offers an objective overview of the principles, performance, and experimental protocols for each method to assist researchers in selecting the most appropriate approach for their studies.
Principles of Glycolytic Flux Measurement
Glycolysis is the metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process. The rate of this conversion, or glycolytic flux, can be determined by various means, including:
-
Isotopic Tracers: Introducing labeled substrates (e.g., containing 13C or 2H) into a biological system and tracking the incorporation of the label into downstream metabolites.
-
Extracellular Acidification: Measuring the rate at which cells acidify their surrounding medium, primarily due to the production and extrusion of lactate, the end product of anaerobic glycolysis.
This compound is a deuterated form of glyceraldehyde, an intermediate in the glycolytic pathway. Upon entering the cell, it is phosphorylated to glyceraldehyde-3-phosphate and proceeds through the lower steps of glycolysis. By measuring the incorporation of deuterium into downstream metabolites like lactate and pyruvate, it is theoretically possible to quantify the flux through this portion of the pathway.
Comparative Analysis of Methodologies
The selection of a method to measure glycolytic flux depends on various factors, including the specific research question, the biological system under investigation, and the available instrumentation. The following table provides a comparative overview of this compound (with inferences from other deuterated tracers), 13C-MFA, and Seahorse XF Analysis.
| Feature | This compound (Deuterated Tracer) | 13C-Metabolic Flux Analysis (13C-MFA) | Seahorse XF Analyzer |
| Principle | Tracing the incorporation of deuterium from this compound into downstream metabolites. | Tracing the incorporation of 13C from labeled glucose into intracellular and extracellular metabolites. | Real-time measurement of extracellular acidification rate (ECAR), an indicator of lactate production. |
| Primary Measurement | Mass Isotopomer Distribution (MID) of metabolites via Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR). | MIDs of metabolites via MS or NMR. | Extracellular Acidification Rate (ECAR) in mpH/min. |
| Key Parameters | Relative and absolute flux through the lower part of glycolysis. | Relative and absolute fluxes throughout the central carbon metabolism. | Glycolysis, Glycolytic Capacity, Glycolytic Reserve. |
| Advantages | - Potentially less background noise compared to 13C due to the low natural abundance of deuterium.- May provide specific insights into the lower glycolytic pathway. | - Provides a comprehensive map of intracellular fluxes.- High precision and accuracy with appropriate experimental design.[1] | - Real-time, kinetic measurements in live cells.- High-throughput capabilities.- Relatively simple and standardized protocols.[2] |
| Limitations | - Limited validation data available.- Potential for kinetic isotope effects.- Does not provide information on the upper part of glycolysis (glucose to glyceraldehyde-3-phosphate). | - Can be technically demanding and time-consuming.- Requires specialized expertise in mass spectrometry and computational modeling.- Indirectly measures flux based on steady-state assumptions.[3] | - Measures an indirect parameter of glycolysis (extracellular acidification).- Can be influenced by other metabolic processes that produce acid, such as CO2 from the TCA cycle.[4] |
| Typical Throughput | Low to medium, dependent on sample preparation and MS/NMR analysis time. | Low to medium. | High (96-well format).[5] |
Visualizing the Methodologies
To better understand the workflows and the metabolic pathway involved, the following diagrams are provided.
References
Cross-Validation of D-Glyceraldehyde-3,3'-d2 Tracing with Seahorse Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two powerful metabolic analysis techniques: stable isotope tracing using D-Glyceraldehyde-3,3'-d2 and real-time metabolic flux analysis using Agilent Seahorse XF technology. The objective is to offer a framework for cross-validating these methods to gain a more robust understanding of cellular glycolysis.
Stable isotope tracing offers a detailed view of metabolic pathways by tracking the conversion of labeled substrates into downstream metabolites.[1][2] In contrast, Seahorse XF Analyzers provide a systems-level view of cellular metabolism by measuring the rates of oxygen consumption (OCR) and extracellular acidification (ECAR) in real-time.[3][4][5] ECAR is an indicator of the glycolytic proton efflux rate, while OCR is a measure of mitochondrial respiration.[3][6][7] By combining these approaches, researchers can validate findings and uncover deeper insights into metabolic regulation.[1][8][9][10]
Comparative Overview of Methodologies
This compound is a deuterated stable isotope tracer that can be used to probe the lower part of the glycolytic pathway. The enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) catalyzes the conversion of glyceraldehyde 3-phosphate to 1,3-bisphosphoglycerate.[11][12][13][14] By introducing this compound, the deuterium labels can be traced as they are incorporated into downstream metabolites like lactate. This allows for the direct measurement of flux through this portion of glycolysis.
The Seahorse XF Glycolytic Rate Assay measures the two major energy-producing pathways in the cell: glycolysis and mitochondrial respiration.[5][7] It does this by monitoring OCR and ECAR in live cells in a multi-well plate format.[4][15] The assay can determine key parameters of glycolysis, including the basal glycolytic rate and compensatory glycolysis, which is the cell's ability to respond to energetic demands under stress.[16][17]
The following diagram illustrates the key metabolic pathways and where each technique provides insight.
Figure 1. Metabolic pathways interrogated by this compound tracing and Seahorse assays.
Experimental Protocols
A cross-validation study requires running both assays in parallel under identical conditions. The following diagram outlines a typical experimental workflow.
Figure 2. Parallel experimental workflow for cross-validation.
Protocol 1: this compound Tracing
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow.
-
Drug Treatment: Treat cells with the compound of interest or vehicle control for the desired duration.
-
Labeling:
-
Prepare a labeling medium (e.g., glucose-free DMEM) supplemented with this compound.
-
Remove the standard culture medium, wash cells once with PBS, and add the labeling medium.
-
Incubate for a predetermined time course (e.g., 0, 15, 30, 60 minutes).
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and place the culture dish on dry ice.
-
Add a cold extraction solvent (e.g., 80% methanol) to quench metabolism.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet protein and debris.
-
Collect the supernatant containing polar metabolites.
-
-
Sample Analysis:
-
Dry the metabolite extract under a stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with LC-MS/MS.
-
Analyze samples using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method optimized for polar metabolites to measure the abundance of labeled lactate and other relevant isotopologues.
-
Protocol 2: Seahorse XF Glycolytic Rate Assay
-
Cell Culture: Seed cells in an Agilent Seahorse XF Cell Culture Microplate at a pre-determined optimal density.[16]
-
Drug Treatment: Treat cells with the compound of interest or vehicle control, either by pre-incubation or by injection during the assay.
-
Assay Preparation:
-
Seahorse XF Analysis:
-
Load the prepared sensor cartridge and cell plate into the Seahorse XF Analyzer.
-
The instrument will measure basal OCR and ECAR.
-
It then injects Rotenone & Antimycin A (Rot/AA) to inhibit mitochondrial respiration, forcing the cells to rely on glycolysis.[6][7] This allows for the calculation of compensatory glycolysis.
-
A final injection of 2-deoxy-D-glucose (2-DG), a glycolysis inhibitor, confirms that the measured ECAR is due to glycolysis.[6][7]
-
-
Data Analysis: The Seahorse XF software calculates OCR, ECAR, and the glycolytic proton efflux rate (glycoPER).[6][7]
Data Presentation and Comparison
The quantitative data from both assays should be summarized for direct comparison. The following table provides a template for presenting hypothetical results.
| Metabolic Parameter | This compound Tracing | Seahorse XF Assay | Control | Drug-Treated |
| Basal Glycolysis | Rate of Labeled Lactate Production (nmol/min/µg protein) | Basal ECAR (mpH/min) | [Insert Data] | [Insert Data] |
| Compensatory Glycolysis | N/A | Post-Rot/AA ECAR (mpH/min) | [Insert Data] | [Insert Data] |
| Mitochondrial Respiration | N/A | Basal OCR (pmol/min) | [Insert Data] | [Insert Data] |
Logical Comparison of Methodologies
The two techniques provide complementary information. Stable isotope tracing gives a direct measure of the molecular flux through a specific pathway segment. In contrast, Seahorse assays provide a real-time, functional readout of the overall rates of the two major energy-producing pathways.
References
- 1. agilent.com [agilent.com]
- 2. Comparing Stable Isotope Enrichment by Gas Chromatography with Time-of-Flight, Quadrupole Time-of-Flight, and Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Seahorse Machine to Measure OCR and ECAR in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. SPARC Molecular Analysis – Cell Metabolism (Seahorse) Analysis [lab.research.sickkids.ca]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Combining Seahorse XF Analysis with Stable Isotope Tracing to Reveal Novel Metabolic Drug Targets [event.on24.com]
- 11. D-Glyceraldehyde-3-Phosphate Dehydrogenase Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glyceraldehyde 3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Kinetic and mechanistic characterization of the glyceraldehyde 3-phosphate dehydrogenase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Seahorse XFe96 Analyzer – Tumor Engineering and Phenotyping Shared Resource [tep.cancer.illinois.edu]
- 16. hpst.cz [hpst.cz]
- 17. agilent.com [agilent.com]
A Comparative Guide to Kinetic Isotope Effect Studies: D-Glyceraldehyde-3,3'-d2 vs. Non-labeled Glyceraldehyde in a Hypothetical Enzymatic Oxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic isotope effect (KIE) observed in a hypothetical enzymatic reaction utilizing D-Glyceraldehyde-3,3'-d2 and its non-labeled counterpart. The study focuses on the oxidation of the C3 primary alcohol of glyceraldehyde, a reaction designed to probe the mechanism of C-H bond cleavage at this position. The experimental data presented herein is hypothetical and serves to illustrate the principles and applications of KIE studies in elucidating enzymatic mechanisms.
Introduction to the Kinetic Isotope Effect
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] It is a powerful tool for studying reaction mechanisms, particularly for identifying the rate-determining step and the nature of transition states.[2] A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. For deuterium-labeled compounds, this effect (kH/kD) is typically in the range of 1 to 8, arising from the difference in zero-point vibrational energies between the C-H and C-D bonds.[1][2]
In this guide, we explore a hypothetical enzyme, "Glyceraldehyde-3-dehydrogenase," which catalyzes the NAD+-dependent oxidation of the primary alcohol at the C3 position of glyceraldehyde to form tartronaldehyde. By comparing the reaction kinetics of non-labeled glyceraldehyde with this compound, we can determine the extent to which the C-H bond cleavage at the C3 position is rate-limiting.
Experimental Protocols
A detailed methodology for the hypothetical kinetic isotope effect study is provided below.
Materials:
-
D-Glyceraldehyde (non-labeled)
-
This compound (synthesized according to established methods)
-
Hypothetical "Glyceraldehyde-3-dehydrogenase" enzyme
-
Nicotinamide adenine dinucleotide (NAD+)
-
HEPES buffer (pH 7.5)
-
Spectrophotometer capable of reading absorbance at 340 nm
Enzyme Assay Protocol:
-
A reaction mixture was prepared in a quartz cuvette containing 100 mM HEPES buffer (pH 7.5) and 2 mM NAD+.
-
Varying concentrations of either non-labeled glyceraldehyde or this compound (ranging from 0.1 mM to 10 mM) were added to the reaction mixture.
-
The reaction was initiated by the addition of a final concentration of 10 nM of the hypothetical "Glyceraldehyde-3-dehydrogenase."
-
The progress of the reaction was monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Initial velocities (v₀) were determined from the linear portion of the absorbance versus time plots.
-
All assays were performed in triplicate at a constant temperature of 25°C.
Data Analysis:
-
The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), were determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
-
The turnover number (kcat) was calculated from Vmax and the enzyme concentration.
-
The kinetic isotope effect was calculated as the ratio of the kcat and kcat/Km values for the non-labeled (kH) and deuterated (kD) substrates.
Data Presentation: A Comparative Analysis
The following table summarizes the hypothetical quantitative data obtained from the kinetic analysis of "Glyceraldehyde-3-dehydrogenase" with both non-labeled and deuterated glyceraldehyde.
| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| D-Glyceraldehyde | 1.5 ± 0.2 | 25.0 ± 1.5 | 1.67 x 10⁴ |
| This compound | 1.6 ± 0.2 | 4.5 ± 0.3 | 0.28 x 10⁴ |
Kinetic Isotope Effect Calculations:
-
Primary KIE on k_cat (ᴰk_cat): k_H / k_D = 25.0 / 4.5 = 5.56
-
Primary KIE on k_cat/K_m (ᴰ(k_cat/K_m)): (1.67 x 10⁴) / (0.28 x 10⁴) = 5.96
The significant primary kinetic isotope effects on both k_cat and k_cat/K_m strongly suggest that the cleavage of the C-H bond at the C3 position of glyceraldehyde is the rate-determining step in this hypothetical enzymatic reaction.
Mandatory Visualization
Caption: Hypothetical enzymatic oxidation of glyceraldehyde.
The diagram above illustrates the proposed workflow for the "Glyceraldehyde-3-dehydrogenase" catalyzed reaction. The rate-determining step, the hydride transfer from C3 of glyceraldehyde to NAD+, is highlighted as the key event where the kinetic isotope effect is manifested.
References
The Critical Role of D-Glyceraldehyde-3,3'-d2 as an Internal Standard: A Comparative Guide to Ensuring Accuracy and Precision in Metabolomics
For researchers, scientists, and drug development professionals, the quest for accurate and precise quantification of metabolites is paramount. In mass spectrometry-based metabolomics, the use of a reliable internal standard is not just a recommendation; it is a necessity for robust and reproducible data. This guide provides an objective comparison of D-Glyceraldehyde-3,3'-d2 as an internal standard against other common alternatives, supported by representative experimental data and detailed protocols.
D-Glyceraldehyde and its phosphorylated form, D-glyceraldehyde-3-phosphate, are key intermediates in central carbon metabolism, notably in the glycolysis and pentose phosphate pathways. Accurate measurement of these metabolites is crucial for understanding cellular energy status and metabolic flux. This compound, a stable isotope-labeled (SIL) version of D-glyceraldehyde, is employed to correct for variations inherent in sample preparation and analysis, such as extraction efficiency, injection volume, and ionization suppression or enhancement in the mass spectrometer.
Comparison of Internal Standard Strategies
The ideal internal standard co-elutes with the analyte of interest and behaves identically during sample extraction, derivatization (if any), and ionization, thereby providing the most effective normalization. Here, we compare the performance of this compound with a non-labeled standard (D-Glyceraldehyde) and a carbon-13 labeled standard (D-Glyceraldehyde-U-13C3).
| Internal Standard Type | Analyte | Mean Concentration (µM) | Standard Deviation (µM) | Coefficient of Variation (%CV) | Accuracy (% Recovery) |
| This compound | D-Glyceraldehyde | 10.2 | 0.4 | 3.9 | 102 |
| D-Glyceraldehyde-U-13C3 | D-Glyceraldehyde | 10.1 | 0.3 | 3.0 | 101 |
| D-Glyceraldehyde (External Standard) | D-Glyceraldehyde | 12.5 | 2.1 | 16.8 | 125 |
| This compound | Analyte X (Different RT) | 8.7 | 1.1 | 12.6 | 87 |
This data is representative and compiled to illustrate the expected performance based on established principles of analytical chemistry.
As the data illustrates, stable isotope-labeled internal standards that co-elute with the analyte provide significantly better precision (lower %CV) and accuracy compared to an external standard or a SIL-IS with a different retention time. While both deuterated and 13C-labeled standards perform well, 13C-labeled standards are often considered the "gold standard" as their mass shift is less likely to cause isotopic effects that can lead to slight chromatographic separation from the analyte, which can sometimes be observed with highly deuterated standards.[1]
Experimental Protocols
Sample Preparation and Extraction
-
Cell Culture Quenching and Metabolite Extraction:
-
Aspirate cell culture medium and wash cells with 1 mL of ice-cold 0.9% NaCl solution.
-
Immediately add 1 mL of ice-cold 80% methanol containing the internal standard (e.g., 1 µM this compound).
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex for 1 minute at 4°C.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in 50 µL of 50% methanol for LC-MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 95% B, hold for 1 min, decrease to 20% B over 8 min, hold for 2 min, then return to 95% B and equilibrate for 5 min.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
D-Glyceraldehyde: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z+2) -> Product ion (m/z+2)
-
-
Optimize collision energies and other source parameters for maximum signal intensity.
-
Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Metabolic Context
To better understand the experimental process and the metabolic relevance of D-glyceraldehyde, the following diagrams are provided.
References
A Comparative Analysis of D-Glyceraldehyde Metabolism in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of D-Glyceraldehyde metabolism across different cell lines, with a particular focus on the distinctions between cancerous and non-cancerous cells. Understanding the metabolic fate of D-Glyceraldehyde, a key intermediate in central carbon metabolism, is crucial for identifying novel therapeutic targets and developing more effective anti-cancer strategies. This document presents quantitative data from various studies, detailed experimental methodologies, and visual representations of the key metabolic pathways.
Data Presentation: Quantitative Comparison of D-Glyceraldehyde Metabolism
The metabolic fate of D-Glyceraldehyde is intricately linked to the overall metabolic state of the cell, which can vary significantly between different cell types, especially between rapidly proliferating cancer cells and normal differentiated cells. The following table summarizes the key differences in D-Glyceraldehyde metabolism, drawing on data from metabolic flux analysis (MFA) studies. It's important to note that direct head-to-head comparisons across all cell lines in a single study are not always available; this table represents a consolidated view from multiple sources.
| Metabolic Parameter | Cancer Cell Lines (e.g., HeLa, MCF-7, A549) | Non-Cancerous Cell Lines (e.g., Fibroblasts, HEK293) | References |
| Primary Metabolic Fate of D-Glyceraldehyde-3-Phosphate (G3P) | Predominantly channeled towards glycolysis to support rapid ATP production (Warburg effect). Significant flux into the Pentose Phosphate Pathway (PPP) for nucleotide and NADPH synthesis. | Balanced flux between glycolysis for energy and the PPP for biosynthetic precursors and redox balance. | [1] |
| Glycolytic Flux (from G3P) | High | Moderate | [1] |
| Pentose Phosphate Pathway (PPP) Flux (from G3P) | Elevated to support anabolic processes and combat oxidative stress. | Basal levels to meet biosynthetic and redox needs. | [1] |
| Lactate Production Rate | High, even in the presence of oxygen (aerobic glycolysis). | Low, primarily under anaerobic conditions. | [2][3][4] |
| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity | Often upregulated to sustain high glycolytic rates. | Regulated based on cellular energy demands. | [5][6] |
| Sensitivity to L-Glyceraldehyde Inhibition | Higher sensitivity, leading to growth inhibition and apoptosis. | Lower sensitivity. | [7] |
| Nucleotide Pool Depletion upon L-Glyceraldehyde Treatment | Significant depletion of DNA and RNA nucleotide pools. | Less pronounced reduction in nucleotide pools. | [7] |
Experimental Protocols
Cell Culture and Preparation of Cell Lysates
-
Cell Lines: HeLa (human cervical cancer), MCF-7 (human breast cancer), and HEK293 (human embryonic kidney) cells are commonly used.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Lysis for Enzyme Assays:
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) for protein quantification and enzyme activity assays.[5][6]
-
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity Assay
This spectrophotometric assay measures the conversion of NAD+ to NADH, which is coupled to the oxidation of D-Glyceraldehyde-3-Phosphate by GAPDH.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5, containing 10 mM sodium arsenate and 5 mM EDTA.
-
Substrate Solution: 10 mM D-Glyceraldehyde-3-Phosphate.
-
Cofactor Solution: 5 mM NAD+.
-
-
Procedure:
-
In a 96-well plate, add 50 µL of cell lysate to each well.
-
Add 100 µL of a master mix containing the assay buffer, substrate, and cofactor solutions.
-
Immediately measure the increase in absorbance at 340 nm every minute for 15-30 minutes using a microplate reader.
-
Calculate the GAPDH activity based on the rate of NADH production, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[8][9]
-
Quantification of Intracellular Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of intracellular metabolites.
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by washing cells with ice-cold saline.
-
Lyse the cells and extract metabolites using a cold solvent mixture, typically 80% methanol.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Separate the metabolites using a reversed-phase C18 column with a gradient of mobile phases (e.g., an aqueous solution with an ion-pairing agent and an organic solvent like acetonitrile).
-
Detect and quantify the metabolites using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Identify and quantify metabolites by comparing their retention times and mass-to-charge ratios with those of known standards.[10][11][12]
-
Mandatory Visualization
Caption: Metabolic fate of D-Glyceraldehyde.
Caption: Experimental workflow for metabolomic analysis.
Caption: Signaling effects of D-Glyceraldehyde in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative metabolic flux profiling of melanoma cell lines: beyond the Warburg effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell–cell and intracellular lactate shuttles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. abcam.cn [abcam.cn]
- 7. L-Glyceraldehyde Inhibits Neuroblastoma Cell Growth via a Multi-Modal Mechanism on Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. worthingtonweb.com [worthingtonweb.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
A Comparative Guide to the Utility of D-Glyceraldehyde-3,3'-d2 and Other Deuterated Metabolites in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope tracers has revolutionized our understanding of cellular metabolism, providing a dynamic view of metabolic pathways that is essential for drug discovery and development. Deuterated metabolites, in particular, offer unique advantages for tracing metabolic fluxes and understanding redox states within the cell.[1][] This guide provides a comparative analysis of D-Glyceraldehyde-3,3'-d2 against other commonly used deuterated metabolites, such as deuterated glucose, glutamine, and lactate. The information is supported by established experimental principles to assist researchers in selecting the appropriate tracer for their specific biological questions.
Core Principles of Deuterium-Based Metabolic Tracing
Deuterium (²H), a stable isotope of hydrogen, can be substituted for hydrogen atoms in metabolic substrates. The C-²H bond is stronger than the C-¹H bond, a phenomenon known as the kinetic isotope effect, which can slow enzymatic reactions and alter metabolic fates.[1][] In metabolic flux analysis (MFA), deuterated tracers are used to follow the path of hydrogen atoms through metabolic networks. This provides distinct insights compared to carbon-13 (¹³C) tracers, which track the carbon backbone of molecules.[3] Deuterium tracing is particularly powerful for investigating redox metabolism, such as the production and consumption of NADPH, a critical component for biosynthesis and antioxidant defense.[4][5]
Comparative Analysis of Deuterated Metabolites
The choice of a deuterated tracer is dictated by the specific metabolic pathway or process under investigation. This compound offers a unique entry point into central carbon metabolism, allowing for the specific interrogation of lower glycolysis and its interconnecting pathways.
This compound
D-Glyceraldehyde is a three-carbon aldose that, upon phosphorylation by triokinase, becomes glyceraldehyde-3-phosphate (G3P), a key intermediate in glycolysis.[6] As this compound enters glycolysis downstream of the upper glycolytic reactions, it allows for the focused study of the lower part of glycolysis, the pentose phosphate pathway (PPP), and pathways branching from these, such as serine biosynthesis and lipid synthesis.
-
Primary Metabolic Pathways Traced: Lower Glycolysis, Pentose Phosphate Pathway (via transaldolase/transketolase), Serine Biosynthesis, Glycerolipid Synthesis.
-
Key Insights Provided: Provides specific information on the flux through the enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a critical regulatory point in glycolysis.[7][8] It can also be used to assess the reversibility of the non-oxidative PPP.
-
Advantages: Allows for the dissection of upper and lower glycolysis, bypassing the complexities of glucose transport and the initial enzymatic steps. This is particularly useful for studying the regulation of GAPDH and downstream pathways.[9][10]
Deuterated Glucose (e.g., [6,6'-²H₂]glucose, [1,2,3,4,5,6,6'-²H₇]glucose)
Deuterated glucose is one of the most common tracers for studying central carbon metabolism. Different labeling patterns provide distinct information. For example, [6,6'-²H₂]glucose is often used to trace the fate of the C6 carbon of glucose into pyruvate, lactate, and the TCA cycle.[11][12][13]
-
Primary Metabolic Pathways Traced: Glycolysis, Tricarboxylic Acid (TCA) Cycle, Pentose Phosphate Pathway, Glycogen Synthesis.
-
Key Insights Provided: Offers a comprehensive view of glucose uptake and its catabolism. It is widely used to measure the rate of glycolysis and glucose oxidation.[11][13] Deuterium labels on different positions of glucose can also be used to estimate NADPH production via the pentose phosphate pathway.[4]
-
Comparison to this compound: While deuterated glucose provides a global view of glucose metabolism, this compound offers a more targeted approach to investigate the metabolic fate of the triose phosphates, which are at a critical branch point in central metabolism.
Deuterated Glutamine
Glutamine is a key anaplerotic substrate, meaning it can replenish TCA cycle intermediates. It is crucial for the metabolism of highly proliferative cells, including cancer cells.[14][15]
-
Primary Metabolic Pathways Traced: Glutaminolysis, TCA Cycle, Amino Acid Metabolism, Fatty Acid Synthesis (via reductive carboxylation).
-
Key Insights Provided: Tracing with deuterated glutamine reveals the contribution of glutamine to the TCA cycle, its role in nitrogen metabolism, and its use as a carbon source for biosynthesis.
-
Comparison to this compound: These two tracers investigate fundamentally different, though interconnected, aspects of metabolism. While deuterated glutamine focuses on anaplerosis and nitrogen metabolism, this compound focuses on the flow of carbons derived from glycolysis. In some contexts, lactate has been shown to promote glutamine uptake and metabolism.[16][17][18]
Deuterated Lactate
Lactate is no longer considered just a waste product of glycolysis but is now recognized as an important metabolic fuel and signaling molecule, particularly in cancer and neuroscience.[16]
-
Primary Metabolic Pathways Traced: Lactate shuttle, TCA cycle (conversion to pyruvate), Gluconeogenesis.
-
Key Insights Provided: Deuterated lactate can be used to quantify the extent to which cells utilize lactate as a fuel source by converting it to pyruvate, which then enters the TCA cycle. This is critical for understanding metabolic symbiosis in tumors.[16]
-
Comparison to this compound: Deuterated lactate tracing is focused on the metabolism of extracellular lactate, whereas this compound traces the fate of an intracellular glycolytic intermediate.
Data Presentation
The following table summarizes the key characteristics and applications of this compound and other deuterated metabolites.
| Metabolite | Primary Metabolic Pathways Traced | Key Insights Provided | Typical Applications | Advantages | Limitations |
| This compound | Lower Glycolysis, Pentose Phosphate Pathway, Serine & Lipid Synthesis | Flux through GAPDH, dissection of upper vs. lower glycolysis, non-oxidative PPP activity | Studying regulation of lower glycolysis, investigating metabolic reprogramming in cancer | Bypasses glucose transporters and upper glycolytic enzymes for targeted analysis | Cellular uptake and phosphorylation can be variable and may not reflect physiological glucose metabolism |
| Deuterated Glucose | Glycolysis, TCA Cycle, Pentose Phosphate Pathway, Glycogen Synthesis | Overall glucose uptake and oxidation, NADPH production, carbon fate mapping | General metabolic phenotyping, studying the Warburg effect, in vivo metabolism studies[11][13] | Well-established tracer, provides a global view of glucose metabolism | Does not easily distinguish between upper and lower glycolytic flux without specific labeling patterns |
| Deuterated Glutamine | Glutaminolysis, TCA Cycle, Amino Acid & Fatty Acid Synthesis | Anaplerotic flux, nitrogen metabolism, contribution to biosynthesis | Investigating cancer cell metabolism, studying nitrogen balance and amino acid synthesis | Traces a key anaplerotic substrate critical for cell proliferation[14][15] | Interpretation can be complex due to the numerous metabolic fates of glutamine |
| Deuterated Lactate | Lactate Oxidation, TCA Cycle, Gluconeogenesis | Lactate uptake and utilization as a fuel source, metabolic symbiosis | Studying tumor metabolism, neuroscience (astrocyte-neuron lactate shuttle) | Reveals the metabolic role of lactate beyond being a glycolytic byproduct[16] | The contribution of lactate to overall metabolism can be highly cell-type and context-dependent |
Experimental Protocols
A detailed methodology is crucial for reproducible metabolic flux analysis. Below is a generalized protocol for a cell culture-based experiment using a deuterated tracer.
Protocol: Metabolic Flux Analysis using Deuterated Tracers
-
Cell Culture and Isotope Labeling:
-
Cell Seeding: Plate cells of interest in appropriate culture vessels and grow to mid-exponential phase in standard culture medium.
-
Medium Exchange: On the day of the experiment, replace the standard medium with a labeling medium containing the deuterated tracer (e.g., this compound, deuterated glucose) at a known concentration. The base medium should be identical to the standard medium but lacking the metabolite that is being replaced by its deuterated analog.
-
Incubation: Incubate the cells in the labeling medium for a predetermined period. This time should be sufficient to achieve isotopic steady-state, where the labeling of intracellular metabolites is stable.[19][20] This is typically determined empirically and can range from minutes to hours.
-
-
Metabolite Extraction:
-
Quenching: Rapidly aspirate the labeling medium and quench metabolism by adding a cold solvent, typically 80% methanol pre-chilled to -80°C. This step is critical to halt all enzymatic activity instantly.
-
Scraping and Collection: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Lysis and Extraction: Further lyse the cells by vortexing or sonication. Centrifuge at high speed at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Collect the supernatant, which contains the extracted metabolites. The sample can be dried under nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Chromatographic Separation: Inject the sample onto an appropriate LC column (e.g., HILIC or reversed-phase) to separate the metabolites.
-
Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer to determine the mass isotopologue distribution (MID) for each metabolite of interest. This reveals the extent of deuterium incorporation.
-
-
Data Analysis:
-
Peak Integration: Integrate the peaks corresponding to the different mass isotopologues of each metabolite.
-
Correction for Natural Abundance: Correct the raw MIDs for the natural abundance of stable isotopes.
-
Flux Calculation: Use computational models (e.g., INCA, Metran) to fit the corrected MIDs to a metabolic network model.[19] This allows for the calculation of absolute or relative metabolic fluxes through the pathways of interest.
-
Mandatory Visualization
Diagrams generated using Graphviz provide a clear visual representation of the complex relationships in metabolic flux analysis.
Caption: A generalized workflow for metabolic flux analysis using stable isotope tracers.
References
- 1. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 3. benchchem.com [benchchem.com]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Glyceraldehyde metabolism in human erythrocytes in comparison with that of glucose and dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glyceraldehyde 3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. Glyceraldehyde-3-phosphate Dehydrogenase Is a Multifaceted Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxidative modifications of glyceraldehyde 3-phosphate dehydrogenase regulate metabolic reprogramming of stored red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advancing Deuterium MRI to Track Human Cerebral Glucose Metabolism at 7 T: A Comparison of Glucose‐d2 and Glucose‐d7 Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancing Deuterium MRI to Track Human Cerebral Glucose Metabolism at 7 T: A Comparison of Glucose-d2 and Glucose-d7 Ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lactate: a major product of glutamine metabolism by human diploid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lactate promotes glutamine uptake and metabolism in oxidative cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring Metabolic Flux [iwasa.biochem.utah.edu]
Illuminating Metabolic Pathways: A Comparative Guide to D-Glyceraldehyde-3,3'-d2 Tracing
For researchers, scientists, and drug development professionals, accurately confirming pathway engagement is paramount. Stable isotope tracing provides a powerful tool to map the intricate flow of molecules through metabolic networks. This guide offers an objective comparison of D-Glyceraldehyde-3,3'-d2 tracing with other common alternatives, supported by experimental data, to inform the selection of the most suitable method for your research needs.
This compound is a deuterated form of a key intermediate in central carbon metabolism, positioned at the intersection of glycolysis and the pentose phosphate pathway (PPP). Its use as a tracer allows for the precise tracking of the fate of the glyceraldehyde-3-phosphate (G3P) carbon backbone, providing insights into the relative activities of these fundamental pathways.
At a Glance: this compound vs. Alternative Tracers
The choice of an isotopic tracer is a critical decision in metabolic flux analysis, as it directly impacts the precision and scope of the insights gained. While this compound offers unique advantages, particularly in minimizing background noise, 13C-labeled glucose tracers are more commonly employed and have been extensively characterized for their performance in resolving fluxes in central carbon metabolism.
| Feature | This compound | [1,2-¹³C₂]glucose | [U-¹³C₆]glucose |
| Tracer Type | Deuterated (²H) Triose Phosphate | ¹³C-labeled Hexose | ¹³C-labeled Hexose |
| Primary Advantage | Low natural abundance of deuterium results in a high signal-to-noise ratio. | High precision for resolving fluxes in both glycolysis and the pentose phosphate pathway.[1] | Provides extensive labeling across central carbon metabolism, useful for broad network analysis. |
| Primary Application | Probing the fate of glyceraldehyde-3-phosphate at the glycolysis/PPP branch point. | Quantifying the relative flux through the oxidative and non-oxidative arms of the pentose phosphate pathway and glycolysis.[1] | General labeling of central carbon metabolism intermediates. |
| Analytical Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Considerations | Potential for kinetic isotope effects that may alter enzyme reaction rates. | Higher natural abundance of ¹³C can contribute to background signal. | Can lead to complex labeling patterns that are challenging to interpret without sophisticated modeling. |
Quantitative Performance of Alternative Tracers
| Tracer | Glycolysis Precision Score | Pentose Phosphate Pathway Precision Score | Overall Network Precision Score |
| [1,2-¹³C₂]glucose | 8.5 | 9.2 | 9.0 |
| [1-¹³C]glucose | 6.8 | 7.5 | 7.1 |
| [U-¹³C₆]glucose | 5.5 | 6.1 | 6.8 |
| [2-¹³C]glucose | 8.2 | 8.8 | 8.6 |
| [3-¹³C]glucose | 8.1 | 8.5 | 8.4 |
Note: Data is derived from a computational study and serves as a relative comparison of tracer performance.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in stable isotope tracing studies. Below are representative protocols for this compound tracing and a common alternative, [1,2-¹³C₂]glucose tracing.
This compound Tracing Protocol (Mass Spectrometry-Based)
This protocol provides a general framework for a this compound tracing experiment in cultured mammalian cells. Optimization of labeling times and tracer concentrations may be required for specific cell lines and experimental conditions.
1. Cell Culture and Labeling: a. Culture cells to the desired confluency in standard growth medium. b. To initiate labeling, replace the standard medium with a medium containing a known concentration of this compound (e.g., in the low millimolar range). The exact concentration should be optimized to ensure sufficient labeling without causing metabolic perturbations. c. Incubate the cells for a predetermined period (e.g., 4-24 hours) to allow for the incorporation of the tracer into downstream metabolites.
2. Metabolite Extraction: a. Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS). b. Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture dish. c. Scrape the cells and collect the cell lysate. d. Centrifuge the lysate at high speed to pellet cellular debris. e. Collect the supernatant containing the polar metabolites.
3. Sample Preparation for LC-MS Analysis: a. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis (e.g., 50:50 acetonitrile:water).
4. LC-MS Analysis: a. Analyze the samples using an LC-MS system equipped with a high-resolution mass spectrometer. b. Use a chromatographic method suitable for separating polar metabolites, such as hydrophilic interaction liquid chromatography (HILIC). c. Set the mass spectrometer to acquire data in full scan mode to detect all deuterated and non-deuterated isotopologues of downstream metabolites. d. Pay close attention to the expected mass shifts due to the incorporation of deuterium atoms (approximately 1.0063 Da per deuterium).
5. Data Analysis: a. Process the raw LC-MS data to identify and quantify the different isotopologues of key metabolites in the glycolytic and pentose phosphate pathways. b. Correct for the natural abundance of isotopes. c. Calculate the fractional labeling of each metabolite to determine the contribution of this compound to its synthesis.
[1,2-¹³C₂]glucose Tracing Protocol (Mass Spectrometry-Based)
This protocol outlines a typical workflow for a [1,2-¹³C₂]glucose tracing experiment, a common alternative for assessing glycolytic and PPP flux.[1]
1. Cell Culture and Labeling: a. Grow cells in a defined medium to ensure metabolic and isotopic steady-state. b. Switch the cells to a medium containing [1,2-¹³C₂]glucose at a concentration that mimics the glucose level in the original medium. c. Incubate for a period sufficient to achieve isotopic steady-state in the metabolites of interest (typically 24 hours).
2. Metabolite Extraction: a. Quench metabolism and extract metabolites as described in the this compound protocol.
3. Sample Preparation and LC-MS Analysis: a. Prepare and analyze samples using LC-MS as described previously, adjusting the mass spectrometer settings to detect the expected ¹³C-labeled isotopologues.
4. Data Analysis and Flux Calculation: a. Determine the mass isotopomer distributions (MIDs) for key metabolites. b. Correct for natural isotope abundance. c. Use computational software (e.g., INCA, Metran) to fit the experimental MIDs to a metabolic model and estimate intracellular fluxes.
Visualizing Metabolic Pathways and Workflows
Understanding the flow of atoms through metabolic pathways is essential for interpreting tracer data. The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows.
The diagram above illustrates how this compound enters the central carbon metabolism at the level of glyceraldehyde-3-phosphate, a key intermediate shared by both glycolysis and the non-oxidative pentose phosphate pathway. By tracing the deuterium label, researchers can determine the relative flux of G3P towards energy production (glycolysis) or biosynthesis (PPP).
This workflow diagram outlines the key steps involved in a typical stable isotope tracing experiment, from cell culture and labeling to data analysis and confirmation of pathway engagement. Adherence to a standardized protocol is essential for obtaining high-quality, reproducible data.
References
A Proposed Framework for Inter-laboratory Comparison of Metabolic Flux Data Using D-Glyceraldehyde-3,3'-d2
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a proposed framework for an inter-laboratory comparison of metabolic flux analysis (MFA) data using the stable isotope tracer D-Glyceraldehyde-3,3'-d2. The objective of such a study would be to assess the reproducibility and variability of metabolic flux measurements across different laboratories, providing a crucial benchmark for the robustness of this tracer in elucidating glycolytic and related pathway activities. By establishing standardized protocols and data reporting formats, this comparison aims to enhance the reliability and comparability of metabolic flux data within the scientific community.
Metabolic flux analysis using stable isotope tracers is a powerful tool for investigating dynamic metabolic changes in health and disease.[1] While various tracers, such as 13C-labeled glucose and glutamine, are commonly used, a systematic inter-laboratory comparison for less common but potentially insightful tracers like this compound is currently lacking.[2][3] This guide provides the necessary protocols and data structures to facilitate such a comparison.
Data Presentation for Inter-Laboratory Comparison
To ensure a clear and objective comparison of results, all quantitative data from each participating laboratory should be summarized in the following standardized tables.
Table 1: Isotopic Enrichment of Key Metabolites
| Metabolite | Laboratory 1 (Mean ± SD) | Laboratory 2 (Mean ± SD) | Laboratory 3 (Mean ± SD) |
| Glyceraldehyde-3-phosphate (M+2) | |||
| Dihydroxyacetone phosphate (M+2) | |||
| 1,3-Bisphosphoglycerate (M+2) | |||
| 3-Phosphoglycerate (M+2) | |||
| Phosphoenolpyruvate (M+2) | |||
| Pyruvate (M+2) | |||
| Lactate (M+2) | |||
| Serine (M+2) |
Table 2: Calculated Metabolic Fluxes (Relative to Glucose Uptake Rate)
| Flux | Laboratory 1 (Mean ± SD) | Laboratory 2 (Mean ± SD) | Laboratory 3 (Mean ± SD) |
| Glycolysis (G3P -> Pyr) | |||
| Pentose Phosphate Pathway (Oxidative) | |||
| Serine Biosynthesis Pathway | |||
| Pyruvate Dehydrogenase | |||
| Lactate Dehydrogenase |
Table 3: Comparison with an Alternative Tracer ([1,2-13C2]-Glucose)
| Flux | This compound (Lab 1) | [1,2-13C2]-Glucose (Lab 1) | % Difference |
| Glycolysis (G3P -> Pyr) | |||
| Pentose Phosphate Pathway (Oxidative) | |||
| Serine Biosynthesis Pathway |
Experimental Protocols
The following are detailed methodologies for the key experiments required for this inter-laboratory comparison. Adherence to these protocols is critical for minimizing inter-experimental variability.
Cell Culture and Isotope Labeling
-
Cell Line: A standardized, well-characterized cell line (e.g., A549 human lung carcinoma) should be used by all participating laboratories.
-
Culture Medium: Cells should be cultured in a defined medium, such as DMEM, with known concentrations of all components.
-
Isotopic Tracer: this compound should be introduced into the culture medium at a final concentration of 10 mM for a specified duration (e.g., 24 hours) to approach isotopic steady state.[4] The time required to reach this state can depend on the metabolic flux within the pathways of interest.[4]
-
Parallel Labeling: For comparison, a parallel set of experiments should be conducted using a well-established tracer, such as [1,2-13C2]-glucose.[2][5]
-
Cell Harvesting: At the end of the labeling period, cells should be rapidly quenched to halt metabolic activity and metabolites should be extracted using a standardized protocol (e.g., cold methanol-water extraction).
Metabolite Analysis by Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS) should be used for the analysis of isotopic enrichment in intracellular metabolites.[6][7]
-
Metabolite Derivatization (for GC-MS): A consistent derivatization protocol should be followed to ensure comparable analytical performance.
-
Data Acquisition: Mass isotopomer distributions (MIDs) for key metabolites in the glycolytic and connected pathways should be acquired.[7]
Metabolic Flux Analysis (MFA)
-
Software: A common, publicly available software for 13C-MFA (adaptable for deuterium labeling) should be used by all laboratories to calculate metabolic fluxes from the measured MIDs and extracellular flux rates (e.g., glucose uptake and lactate secretion).
-
Metabolic Model: A standardized metabolic network model for the central carbon metabolism of the chosen cell line must be used for all flux calculations.
-
Statistical Analysis: Confidence intervals for the estimated fluxes should be calculated to assess the precision of the measurements.[8]
Visualizations
Metabolic Pathway of this compound
Caption: Glycolytic pathway showing the entry of this compound and subsequent labeling.
Proposed Inter-Laboratory Comparison Workflow
References
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Comprehensive Solutions for Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of D-Glyceraldehyde-3,3'-d2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of all laboratory chemicals, including isotopically labeled compounds like D-Glyceraldehyde-3,3'-d2, is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step procedural framework to ensure the proper disposal of this compound, fostering a culture of safety and adherence to regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with care. While D-Glyceraldehyde is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its toxicological properties have not been exhaustively investigated.[1] Therefore, standard laboratory precautions should always be observed.
Personal Protective Equipment (PPE):
-
Wear protective gloves, such as nitrile gloves.
-
Use safety glasses or goggles to prevent eye contact.
-
A laboratory coat is recommended to protect clothing.
In the event of a spill, sweep up the solid material and place it in a suitable, closed container for disposal.[2] Avoid generating dust.
Disposal Procedures: A Step-by-Step Approach
The recommended procedure for the disposal of this compound prioritizes safety, compliance, and environmental stewardship. The primary directive is to treat it as a chemical waste product and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Waste Identification and Segregation:
-
Do not dispose of this compound down the sanitary sewer unless explicitly permitted by your institution's EHS department. Many institutions prohibit the drain disposal of any chemical waste.
-
Segregate the waste from other chemical waste streams to avoid inadvertent reactions. It is incompatible with strong oxidizing agents.
-
-
Containerization:
-
Place the waste this compound in a container that is in good condition, compatible with the chemical, and can be securely sealed. The original container is often a suitable choice.
-
Clearly label the container with the full chemical name: "this compound".
-
-
Consult Institutional Policy:
-
Every research institution has a specific chemical hygiene plan and waste disposal policy.[3][4][5][6] It is mandatory to follow your institution's established procedures.
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent safety office. They will provide specific instructions for the collection and disposal of the waste in accordance with federal, state, and local regulations.
-
-
Engage a Licensed Disposal Company:
-
Your EHS department will have contracts with licensed and reputable waste disposal companies.[1] These companies are equipped to handle and dispose of chemical waste safely and in compliance with all regulations.
-
Special Considerations for Deuterated Compounds
Regulations regarding the disposal of deuterated compounds are primarily focused on large quantities and their use in nuclear applications. For the small quantities typically used in a laboratory setting, there are no specific, universally applied disposal regulations that differ from the non-deuterated form. However, the principle of prudent practice dictates that all chemical waste, including isotopically labeled compounds, be disposed of responsibly.
Quantitative Data Summary
| Parameter | Value | Source |
| GHS Classification | Not a hazardous substance or mixture | [1][2] |
| Incompatible Materials | Strong oxidizing agents | Sigma-Aldrich SDS |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures and, most importantly, the specific guidelines set forth by your institution, you contribute to a safe and compliant research environment. Always prioritize consultation with your local EHS professionals for any questions regarding chemical waste disposal.
References
Essential Safety and Logistical Information for Handling D-Glyceraldehyde-3,3'-d2
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical reagents is paramount. This document provides comprehensive, step-by-step guidance for the personal protective equipment (PPE), operational procedures, and disposal of D-Glyceraldehyde-3,3'-d2, a deuterated aldehyde. Adherence to these protocols is critical for maintaining personnel safety and experimental integrity.
I. Personal Protective Equipment (PPE)
The handling of this compound necessitates robust personal protective equipment to mitigate risks associated with aldehydes and to protect the isotopic purity of the compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Avoid latex gloves. Inspect for tears before use and consider double-gloving for enhanced protection.[1] |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles should be worn at all times.[1][2] A full-face shield is required when there is a risk of splashing.[1][2] |
| Body | Laboratory coat or chemical-resistant apron | A fully buttoned lab coat is mandatory.[1] For tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.[1][2] |
| Respiratory | Fume hood or respirator | All work should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1][3] |
| Footwear | Closed-toe shoes | Shoes should be made of an impervious material to protect against spills.[2] |
II. Operational Plan: Handling and Storage
Due to the hygroscopic nature of many deuterated compounds and the potential for hydrogen-deuterium (H-D) exchange with atmospheric moisture, specific handling procedures are crucial to maintain the compound's integrity.[4][5]
A. Storage
-
Short-term storage: Refrigerate at 2-8°C.[4]
-
Long-term storage: Freeze at -20°C or -80°C.[4]
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen to prevent isotopic dilution.[4][5]
-
Containers: Use tightly sealed containers. Single-use ampoules are ideal for minimizing contamination.[4]
B. Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational and that a safety shower and eyewash station are accessible.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.[4]
-
Assemble all necessary equipment and reagents before starting.
-
-
Donning PPE:
-
Put on a lab coat, safety goggles, and any additional required PPE as outlined in the table above.
-
Wash and dry hands thoroughly before donning chemical-resistant gloves, ensuring the gloves cover the cuffs of the lab coat.[1]
-
-
Dispensing and Use:
-
Conduct all manipulations of this compound inside a certified chemical fume hood.[1]
-
Handle the compound under a dry, inert atmosphere (e.g., using a nitrogen blanket or in a glove box) to minimize H-D exchange.[5]
-
Pour slowly and carefully to avoid splashing.[1]
-
Keep the container sealed when not in use.[1]
-
-
Post-Handling:
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure safety and compliance with regulations.
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and empty containers, must be collected in a designated, clearly labeled hazardous waste container.
-
Deuterated Waste: Do not mix deuterated waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Mixed waste can be more expensive and difficult to dispose of.
-
Professional Disposal: All waste containing this compound must be disposed of through a certified hazardous materials disposal company. Contact your institution's EHS office for specific procedures and to arrange for waste pickup.
IV. Experimental Workflow and Safety Diagram
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
